5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVMOBLCZJOKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351720 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-15-2 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a thiophene moiety may further enhance its biological profile.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10551-15-2 | [5] |
| Molecular Formula | C₆H₄N₂OS₂ | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from thiophene-2-carboxylic acid. The general methodology involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in a basic medium.[1]
Step 1: Synthesis of Thiophene-2-carbohydrazide
A common route to obtaining the necessary hydrazide intermediate is through the esterification of the starting carboxylic acid followed by hydrazinolysis.
Experimental Protocol:
-
Esterification: Thiophene-2-carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl thiophene-2-carboxylate.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as absolute ethanol, to produce thiophene-2-carbohydrazide.[1]
Step 2: Synthesis of this compound
The key cyclization step to form the 1,3,4-oxadiazole ring is achieved by reacting the acid hydrazide with carbon disulfide.
Experimental Protocol:
-
A mixture of thiophene-2-carbohydrazide (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (2 equivalents) in absolute ethanol is refluxed for several hours.[6][7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product.[6][7]
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol-water mixture) to afford the pure this compound.[7]
Synthesis workflow for this compound.
Characterization Data
The structure of the synthesized compound is confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data based on closely related structures found in the literature.
Spectroscopic Data
| Technique | Expected Peaks / Signals |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H stretch, thione tautomer), ~2550 (S-H stretch, thiol tautomer), ~1610 (C=N stretch), ~1500 (C=C stretch, aromatic), ~1330 (C=S stretch), ~1050 (C-O-C stretch)[1][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), 7.2-8.0 (m, 3H, Thiophene protons)[1][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~162 (C-5 of oxadiazole), 125-135 (Thiophene carbons) |
| Mass Spectrometry (m/z) | 184 [M]⁺ |
Potential Biological Significance
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of pharmacological activities. The thiol group at the 2-position is often crucial for these biological effects.[1] While specific signaling pathways for this compound are not extensively documented, the core structure is associated with various therapeutic potentials.
Potential biological activities of the 1,3,4-oxadiazole scaffold.
The diverse biological profile of 1,3,4-oxadiazole derivatives makes them attractive candidates for further investigation in drug discovery and development.[3][4][9] The title compound, with its unique combination of the oxadiazole and thiophene rings, represents a promising lead for the design of novel therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of the heterocyclic compound 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with the 1,3,4-oxadiazole scaffold.
Chemical Identity and Properties
This compound is a bicyclic aromatic compound containing a thiophene ring linked to a 1,3,4-oxadiazole-2-thiol moiety. The presence of the thiol group allows for tautomerism between the thione and thiol forms.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂OS₂ | |
| Molecular Weight | 184.24 g/mol | |
| Melting Point | 215 °C | |
| Appearance | Crystalline solid | |
| Yield | 85% |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process, starting from a thiophene-2-carboxylic acid derivative. The general workflow involves the formation of a carbohydrazide intermediate, followed by cyclization with carbon disulfide in the presence of a base.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Thiophene-2-carbohydrazide
Methodology:
-
Thiophene-2-carbonyl chloride (0.1 mol) is dissolved in 50 mL of dichloromethane (DCM).
-
The solution is cooled in an ice bath, and hydrazine hydrate (0.2 mol) is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for approximately 4-5 hours.
-
The resulting solid precipitate is filtered, washed with a sodium bicarbonate solution, and then with cold water.
-
The crude product is recrystallized from hot ethanol to yield pure thiophene-2-carbohydrazide.
Step 2: Synthesis of this compound
Methodology:
-
A mixture of thiophene-2-carbohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) is prepared in 100 mL of ethanol.
-
Carbon disulfide (0.15 mol) is added to the mixture.
-
The resulting solution is refluxed for 8-10 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The remaining solid is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitate formed is filtered, washed thoroughly with water, and dried.
-
The final product is purified by recrystallization from ethanol.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides evidence for the key functional groups present in the molecule.
Table 2: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3105 | N-H stretching | Thiol tautomer |
| 3010 | C-H stretching | Aromatic (Thiophene) |
| 1610 | C=N stretching | Oxadiazole ring |
| 1340 | C-S stretching | Thiophene ring |
| 1150 | C-O-C stretching | Oxadiazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the chemical environment of the protons in the molecule.
Table 3: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 14.20 | Singlet | 1H | -SH (Thiol proton) |
| 7.85 - 7.95 | Multiplet | 2H | Thiophene protons |
| 7.15 | Multiplet | 1H | Thiophene proton |
Logical Diagram for Spectroscopic Analysis
Caption: Workflow for the structural elucidation of the title compound.
Potential Applications
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the thiophene moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, the thiol group provides a site for further chemical modification and can act as a chelating agent for metal ions. These characteristics make this compound a valuable scaffold for the development of new therapeutic agents and functional materials.
Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid
Note on CAS Number: The CAS number 10551-15-2 provided in the topic query appears to be incorrect. Extensive database searches indicate that the spectroscopic data available corresponds to 2-Amino-4,5-dimethoxybenzoic acid , which has the CAS number 5653-40-7 . This guide proceeds with the data for the latter compound.
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Amino-4,5-dimethoxybenzoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 | Singlet | 1H | Aromatic H |
| 6.17 | Singlet | 1H | Aromatic H |
| 3.91 | Singlet | 3H | Methoxy (-OCH₃) |
| 3.86 | Singlet | 3H | Methoxy (-OCH₃) |
| Solvent: Chloroform-d (CDCl₃) |
Table 2: ¹³C NMR Spectroscopic Data
Detailed peak lists for the ¹³C NMR spectrum of 2-Amino-4,5-dimethoxybenzoic acid are available in specialized databases such as ChemicalBook and SpectraBase, often requiring a subscription for full access.[1]
Table 3: Infrared (IR) Spectroscopic Data
Comprehensive IR spectra are available in chemical databases. The data is typically acquired using KBr disc or nujol mull techniques.
Table 4: Mass Spectrometry Data
Specific mass spectrometry data for 2-Amino-4,5-dimethoxybenzoic acid is not widely available in public databases.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton environments of 2-Amino-4,5-dimethoxybenzoic acid.
Methodology:
-
Sample Preparation: A small amount of the solid 2-Amino-4,5-dimethoxybenzoic acid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition:
-
The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting free induction decay (FID) signal is recorded.
-
-
Data Processing:
-
A Fourier transform is applied to the FID to obtain the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-4,5-dimethoxybenzoic acid.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: An FTIR spectrometer is used for the analysis.
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet is first recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of a solid sample.
References
An In-depth Technical Guide on the Molecular Structure of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral properties of the heterocyclic compound 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 1,3,4-oxadiazole moiety, including antimicrobial and anticancer properties. This document consolidates key data to support further research and development efforts. Included are detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical and spectral data in structured tables, and a visualization of the synthetic workflow.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a central 1,3,4-oxadiazole ring substituted with a thiophene group at the 5-position and a thiol group at the 2-position. The molecule exists in a thiol-thione tautomerism, though spectroscopic evidence for similar compounds suggests the thione form is predominant in solution.[1] The presence of the thiophene and oxadiazole rings, both known pharmacophores, makes this compound a promising scaffold for drug design.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂OS₂ | [3] |
| Molecular Weight | 184.24 g/mol | [3] |
| CAS Number | 10551-15-2 | [3] |
Synthesis
The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from thiophene-2-carboxylic acid.[4] The general synthetic pathway involves the esterification of the carboxylic acid, followed by conversion to the corresponding hydrazide, and finally, cyclization with carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[4]
Step 1: Synthesis of Methyl thiophene-2-carboxylate
-
To a solution of thiophene-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (catalytic amount) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of Thiophene-2-carbohydrazide
-
Dissolve the crude methyl thiophene-2-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain thiophene-2-carbohydrazide.
Step 3: Synthesis of this compound
-
To a solution of thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol (15 volumes), add potassium hydroxide (1.1 equivalents).
-
Stir the mixture until the potassium hydroxide is completely dissolved.
-
Add carbon disulfide (1.5 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction completion by TLC.
-
Cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete dataset for the target molecule is not available in a single source, the following tables summarize the expected and reported spectral data for this compound and its close analogs.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference (Analog) |
| ~3100 | N-H stretch (thione tautomer) | [4] |
| ~2550 | S-H stretch (thiol tautomer) | [4] |
| ~1610 | C=N stretch (oxadiazole ring) | [4] |
| ~1530 | C=C stretch (thiophene ring) | [4] |
| ~1250 | C=S stretch (thione tautomer) | |
| ~1050 | C-O-C stretch (oxadiazole ring) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The data presented below is based on the analysis of closely related 5-substituted-1,3,4-oxadiazole-2-thiols.
Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference (Analog) |
| ~13.0 | Singlet | 1H | SH/NH (tautomer) | [4] |
| 7.8 - 7.2 | Multiplet | 3H | Thiophene-H | [4] |
Table 4: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment | Reference (Analog) |
| ~178 | C=S (thione) | [4] |
| ~160 | C=N (oxadiazole) | [4] |
| 135 - 125 | Thiophene-C | [4] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Table 5: Mass Spectrometry Data
| m/z | Assignment |
| 184 | [M]⁺ |
Conclusion
This technical guide has detailed the molecular structure, synthesis, and key spectral characteristics of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile 1,3,4-oxadiazole scaffold, combined with the thiophene moiety, presents a promising avenue for the design of novel therapeutic agents. Further investigation into the biological activities of this specific compound is warranted to explore its full potential.
References
- 1. 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Semantic Scholar [semanticscholar.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on Thiol-Thione Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest in medicinal chemistry. The equilibrium between the thiol and thione forms is crucial as it can influence the compound's biological activity and pharmacokinetic properties. This document synthesizes experimental and computational data to offer a detailed understanding of this phenomenon.
Introduction to Thiol-Thione Tautomerism
Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule. In the context of this compound, this equilibrium exists between the thiol (-SH) and thione (C=S) forms. The predominance of one tautomer over the other is influenced by factors such as the solvent's polarity and the molecule's electronic and steric properties.[1] Understanding this equilibrium is fundamental for structure-activity relationship (SAR) studies and rational drug design.
The two tautomeric forms are:
-
Thione form: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
-
Thiol form: this compound
Computational studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to investigate the energetics of this tautomerism.[2] Experimental techniques such as UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterizing the tautomers and determining their relative populations in different environments.[2][3][4]
Experimental and Computational Data
The tautomeric equilibrium of this compound has been investigated using both experimental and computational approaches. The thione form is generally found to be the more stable tautomer.[2][5]
Spectroscopic Data
Spectroscopic analysis is crucial for identifying and quantifying the tautomeric forms.
Table 1: Key FT-IR Spectral Data for Characterization of Thiol-Thione Tautomers
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |
| N-H | Stretching | 3100-3360 | Thione |
| S-H | Stretching | 2500-2600 | Thiol |
| C=S | Stretching | 1250-1270 | Thione |
| C=N | Stretching | 1600-1650 | Both |
Note: The absence of a distinct S-H stretching band and the presence of N-H and C=S stretching bands in experimental IR spectra suggest the predominance of the thione form in the solid state.[6][7]
Table 2: ¹H-NMR Spectral Data for Tautomeric Analysis
| Proton | Chemical Shift (δ, ppm) | Tautomer Indicated |
| N-H | ~13.0-14.0 (broad singlet) | Thione |
| S-H | ~13.7 (singlet) | Thiol |
| Thiophene & Aromatic Protons | 6.5-8.4 (multiplets) | Both |
Note: The observation of a broad signal in the downfield region is characteristic of the N-H proton of the thione tautomer.[6][8]
Computational Energetics
Quantum chemical calculations provide insights into the relative stability and the energy barrier of the tautomerization process.
Table 3: Calculated Relative Energies for Thiol-Thione Tautomerism
| Method | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) | Tautomeric Energy Barrier (kcal/mol) | Reference |
| DFT/B3LYP | Gas | Thione | - | High | [2] |
| HF | Gas | Thione | - | High | [2] |
| DFT/B3LYP | Solution (increasing polarity) | Thione | - | Sizable direct solvent effect | [2] |
Note: A very high tautomeric energy barrier suggests that the interconversion between the enol and keto forms is a disfavored process.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of this compound and its tautomers.
Synthesis of this compound
A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is provided below.[6][8][9]
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Absolute ethanol
-
Acetic acid or hydrochloric acid (for acidification)
Procedure:
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
Add carbon disulfide (2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours (typically 6-12 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure product.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: Samples are typically prepared as KBr pellets.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
¹H-NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its ability to dissolve both tautomers and avoid proton exchange with the solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H-NMR spectra.
UV-Vis Spectroscopy:
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: The analysis is performed in various solvents of different polarities to study the solvent effect on the tautomeric equilibrium.[2]
-
Sample Preparation: Solutions of the compound are prepared at a concentration of approximately 10⁻³ mol·dm⁻³.[3][4]
-
Data Acquisition: Absorption spectra are recorded over a suitable wavelength range (e.g., 200-400 nm).
Computational Methodology
Quantum Chemical Calculations:
-
Software: Gaussian suite of programs is commonly used.
-
Methods: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) methods are employed.[2]
-
Basis Set: A suitable basis set, such as 6-311++G(d,p), is used for accurate calculations.[2]
-
Calculations: Geometry optimization, frequency calculations, and single-point energy calculations are performed for both tautomers and the transition state in the gas phase and in different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Thiol-Thione Tautomeric Equilibrium.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijari.org [ijari.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. bingol.edu.tr [bingol.edu.tr]
The Ascendant Therapeutic Potential of Thiophene-Containing Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and oxadiazole rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative evaluation of their efficacy, the experimental methodologies employed, and the intricate signaling pathways they modulate. The inherent chemical properties of the thiophene moiety, coupled with the pharmacological significance of the oxadiazole core, make these hybrids promising candidates for the development of novel therapeutic agents.
Core Biological Activities and Quantitative Assessment
Thiophene-containing oxadiazoles have demonstrated significant potential in several key therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.
Table 1: Antimicrobial Activity of Thiophene-Oxadiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | - | - |
| Compound (IV)5 | Escherichia coli | - | - | - |
| Compound (IV)6 | Staphylococcus aureus | - | - | - |
| Compound (IV)7 | Pseudomonas aeruginosa | - | - | - |
| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | Chloroamphenicol | 3.125 |
Note: '-' indicates data not specified in the provided search results.
Table 2: Anticancer Activity of Thiophene-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (4) | Caco-2 | 5.3 | 5-Fluorouracil | 8.6[1] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (6) | Hepatocellular carcinoma (HCC) | - | - | - |
| Unsubstituted phenyl compound 29 | A549 | 4.11 | - | - |
| 4-nitro-substituted Compound 28 | A549 | 4.13 | - | - |
| Thiophene-based oxadiazole 13 | T47D (mammary) | 0.16 | - | - |
| Thiophene-based oxadiazole 13 | CACO2 (colorectal) | <20.35 | - | - |
Note: '-' indicates data not specified in the provided search results.
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID | Target Enzyme/Assay | IC50 (µM) | % Inhibition | Reference Compound |
| Oxadiazole derivative Ox-6f | Carrageenan-induced edema | - | 79.83% (at 10 mg/kg) | Ibuprofen |
| 3f | α-glucosidase | 18.52 ± 0.09 | - | Acarbose |
| 3f | α-amylase | 20.25 ± 1.05 | - | Acarbose |
Note: '-' indicates data not specified in the provided search results.
Key Signaling Pathways Modulated by Thiophene-Oxadiazoles
Several studies have elucidated the mechanisms by which thiophene-containing oxadiazoles exert their anticancer effects, primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Inhibition of the EGFR signaling cascade by thiophene-oxadiazole derivatives.[2]
Caption: Modulation of the PI3K/Akt/mTOR pathway, promoting apoptosis.[2]
Caption: Inhibition of NF-κB signaling pathway in hepatocellular carcinoma cells.[1][3]
Detailed Experimental Protocols
The evaluation of the biological activities of thiophene-containing oxadiazoles relies on a set of standardized and robust experimental protocols. The following sections provide detailed methodologies for the key assays cited in the literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4][5]
Workflow:
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Enduring Potency of the 1,3,4-Oxadiazole Core in Medicinal Chemistry: A Technical Guide
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a cornerstone scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties, including its ability to serve as a bioisostere for amide and ester groups, contribute to its hydrolytic and metabolic stability.[3][4] This stability, combined with the ring's capacity to engage in hydrogen bonding and other weak interactions with biological targets, has made its derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases.[3][5]
Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][6][7] This versatility has led to the successful development of marketed drugs such as the antiretroviral agent Raltegravir, the antihypertensive Tiodazosin, and the anticancer agent Zibotentan.[8] This guide provides an in-depth review for researchers and drug development professionals, detailing the synthesis, biological activities, and experimental evaluation of 1,3,4-oxadiazole derivatives, underscoring their continued importance in medicinal chemistry.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The construction of the 1,3,4-oxadiazole ring is accessible through several reliable synthetic routes. The most prevalent methods typically begin with acid hydrazides and involve cyclization reactions.
Common Synthetic Pathways Include:
-
Cyclodehydration of 1,2-Diacylhydrazines: This is one of the most fundamental methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. 1,2-diacylhydrazine intermediates are cyclized using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, or triflic anhydride.[6][9][10]
-
Oxidative Cyclization of Acylhydrazones: N-acylhydrazones, formed by the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. Reagents like iodine in the presence of a base or cationic Fe(III)/TEMPO are effective for this transformation.[10][11][12]
-
Reaction of Hydrazides with Orthoesters or Carbon Disulfide: To synthesize derivatives with specific substitutions at the 2-position, acid hydrazides can be reacted with orthoesters. Alternatively, reaction with carbon disulfide in a basic medium, followed by acidification, is a standard method for producing 5-substituted-1,3,4-oxadiazole-2-thiols.[10][13]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles: These important derivatives are commonly prepared by the cyclization of thiosemicarbazides. The reaction is typically mediated by reagents such as tosyl chloride and pyridine or by using desulfurizing agents like mercury acetate.[10][11][14]
-
One-Pot Procedures: Modern synthetic approaches often favor one-pot reactions for efficiency. For example, 1,3,4-oxadiazoles can be synthesized directly from carboxylic acids and hydrazides using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by a dehydrating agent such as the Burgess reagent.[10][15]
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsr.com [ijpsr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 13. jchemrev.com [jchemrev.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Deep Dive into the Computational and Theoretical Landscape of Oxadiazole Thiols
For Immediate Release
[City, State] – December 24, 2025 – In the ever-evolving field of drug discovery and materials science, the heterocyclic scaffold of oxadiazole, particularly its thiol derivatives, has garnered significant attention. A comprehensive technical guide released today delves into the computational and theoretical studies of these promising compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their properties and potential applications. This whitepaper summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of complex scientific concepts.
The guide emphasizes the critical role of computational chemistry in accelerating the research and development of novel oxadiazole thiol-based therapeutic agents and functional materials. By leveraging theoretical models, scientists can predict molecular properties, understand reaction mechanisms, and design molecules with desired activities, thereby reducing the time and cost associated with traditional experimental approaches.
Computational Methodologies: A Synergistic Approach
The study of oxadiazole thiols heavily relies on a combination of computational techniques to elucidate their electronic structure, reactivity, and potential biological activity. The most prominent of these methods include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Density Functional Theory (DFT) is a cornerstone for investigating the fundamental properties of oxadiazole thiols. Researchers commonly employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets such as 6-31G** or 6-311++G** to perform geometry optimization and calculate a range of molecular descriptors. These calculations provide insights into:
-
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Determining Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity.
-
Spectroscopic Properties: Simulating FT-IR and NMR spectra to aid in the characterization of synthesized compounds.[1][2][3][4]
-
Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
Molecular Docking simulations are instrumental in predicting the binding affinity and orientation of oxadiazole thiol derivatives within the active site of a biological target. This technique is widely used in drug discovery to identify potential lead compounds and to understand their mechanism of action at a molecular level. Common protein targets for oxadiazole thiols include carbonic anhydrase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The results of docking studies are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized. Common 2D and 3D-QSAR methodologies employed for oxadiazole derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The predictive power of these models is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).
A typical computational workflow for the study of oxadiazole thiols is depicted below:
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various computational and experimental studies on oxadiazole thiol derivatives.
Table 1: Computational Parameters for Oxadiazole Thiol Derivatives
| Parameter | Value/Range | Method | Reference |
| DFT Functional | B3LYP | DFT | [5] |
| Basis Set | 6-31G, 6-311++G | DFT | [4] |
| HOMO Energy | -6.0 to -7.5 eV | DFT/B3LYP | - |
| LUMO Energy | -1.5 to -2.5 eV | DFT/B3LYP | - |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | DFT/B3LYP | - |
| Binding Energy (Carbonic Anhydrase II) | -7.0 to -9.5 kcal/mol | Molecular Docking | - |
| Binding Energy (VEGFR-2) | -8.0 to -11.0 kcal/mol | Molecular Docking | [6] |
| QSAR r² | 0.85 - 0.95 | CoMFA/CoMSIA | [7] |
| QSAR q² | 0.70 - 0.85 | CoMFA/CoMSIA | [7] |
Table 2: In Vitro Biological Activity of Oxadiazole Thiol Derivatives
| Biological Target | IC₅₀/MIC Range (µM) | Assay Type | Reference(s) |
| Carbonic Anhydrase II | 0.1 - 15.0 | Enzyme Inhibition | [8] |
| VEGFR-2 Kinase | 0.5 - 10.0 | Kinase Inhibition | [6] |
| MCF-7 (Breast Cancer) | 0.34 - 50.0 | Cytotoxicity (MTT) | [9][10] |
| A549 (Lung Cancer) | 1.59 - 43.01 | Cytotoxicity (MTT) | [10][11] |
| HepG2 (Liver Cancer) | 0.7 - 25.0 | Cytotoxicity (MTT) | [9][12] |
| Candida albicans | 5.0 - 100.0 | Antifungal Susceptibility | [2] |
| Aspergillus niger | 10.0 - 150.0 | Antifungal Susceptibility | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols.
Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols
This procedure is a general method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols from the corresponding aryl hydrazides.[13][14][15][16]
Materials:
-
Aroyl hydrazide (1 equivalent)
-
Carbon disulfide (CS₂) (2-3 equivalents)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1-1.5 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aroyl hydrazide and potassium hydroxide in ethanol.
-
Addition of CS₂: To the stirred solution, add carbon disulfide dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6. The solid product will precipitate out.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Carbonic Anhydrase II Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against carbonic anhydrase II (CA II).[17][18][19][20]
Materials:
-
Purified human carbonic anhydrase II
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Incubation: In the wells of a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a control with the standard inhibitor and a blank with only the buffer and solvent. Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.[21][22]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds and the standard drug in the microplate wells containing the broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Signaling Pathways and Logical Relationships
Computational and experimental studies have identified oxadiazole thiols as potent inhibitors of key enzymes involved in disease pathogenesis. A notable example is their inhibitory action on VEGFR-2, a crucial receptor tyrosine kinase in the angiogenesis signaling pathway, which is a hallmark of cancer.
The structure-activity relationship (SAR) studies of oxadiazole thiols have revealed key structural features that influence their biological activity. These relationships are crucial for the rational design of more potent and selective inhibitors.
References
- 1. ijari.org [ijari.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations (2012) | Elida Romano | 22 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijrpr.com [ijrpr.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of the core heterocyclic compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This document collates available data on its synthesis and bioactivity, focusing on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols for key biological assays are provided, alongside visualizations of synthetic pathways and implicated biological signaling cascades to facilitate further research and development.
Core Compound Synthesis
The synthesis of this compound is a well-established procedure in heterocyclic chemistry. The primary route involves the cyclization of a thiophene-2-carbohydrazide intermediate with carbon disulfide in a basic medium.
Experimental Protocol: Synthesis of this compound
This protocol is a standard method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Distilled water
Procedure:
-
A solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.
-
Thiophene-2-carbohydrazide (0.01 mol) is added to the solution and stirred until dissolved.
-
Carbon disulfide (0.015 mol) is added dropwise to the mixture at room temperature with continuous stirring.
-
The reaction mixture is then refluxed for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in cold distilled water.
-
The aqueous solution is then acidified to a pH of approximately 5-6 using a dilute solution of hydrochloric acid or acetic acid.
-
The precipitated solid is filtered, washed thoroughly with cold distilled water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Antimicrobial Bioactivity
Table 1: Antimicrobial Activity of N-Mannich Base Derivatives of 5-(Thiophen-2-yl)-1,3,4-oxadiazoline-2-thione
| Compound ID | Substituent at N-3 | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria |
| Parent Core | -H | Data Not Available | Data Not Available |
| Derivative 7a-e | Arylaminomethyl | Active | Almost Active |
| Derivative 8a, b | N-methyl or N-benzyl | Inactive | Inactive |
| Derivative 9a | 4-methyl-1-piperazinylmethyl | Highly Active | Active |
| Derivative 9b | 4-phenyl-1-piperazinylmethyl | Highly Active | Less Active |
| Derivative 9c | 4-(4-fluorophenyl)-1-piperazinylmethyl | Highly Active | Less Active |
Disclaimer: The data presented is for derivatives and not the parent compound. The activity is reported qualitatively based on the cited literature.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This is a standard qualitative or semi-quantitative method for screening the antimicrobial activity of new compounds.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic discs)
-
Negative control (solvent-loaded discs)
-
Incubator
Procedure:
-
Preparation of Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth. Rotate the plate by 60° and repeat the streaking two more times.
-
Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar. Also, place positive and negative control discs.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.
Anticancer Bioactivity
Derivatives of the thiophene-oxadiazole core have shown promising anticancer activity. Studies on related compounds suggest that their mechanism of action may involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.
Table 2: In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. A-549 |
| Parent Core | This compound | Data Not Available | Data Not Available |
| Derivative 20b | 4-methoxybenzylidene substituent | 4.37 | 8.03 |
| Cisplatin | Standard Drug | 5.21 | 9.43 |
| Derivative 11 | Indolin-2-one substituent | 45.8 | 60.5 |
| Derivative 7 | Diphenyl-1H-pyrazol-4-yl substituent | 65.4 | 81.2 |
Disclaimer: The data presented is for derivatives of the closely related 5-(Thiophen-2-yl)-1,3,4-thiadiazole core, as direct cytotoxicity data for the target oxadiazole-thiol is not available. This data is provided for comparative purposes.
Hypothesized Signaling Pathway Inhibition
Research on 1,3,4-oxadiazole derivatives has indicated that they can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is constitutively active in many cancers and plays a critical role in cell proliferation, survival, and inflammation. The inhibition of this pathway by thiophene-oxadiazole compounds represents a promising avenue for anticancer therapy.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., HepG-2, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Directions
The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents. While data on the parent compound is limited, its derivatives have demonstrated significant antimicrobial and anticancer potential. The hypothesized mechanism of action for its anticancer effects, through the inhibition of the NF-κB signaling pathway, warrants further investigation.
Future research should focus on:
-
The systematic biological evaluation of the parent compound to establish a baseline for structure-activity relationship (SAR) studies.
-
The synthesis and screening of a focused library of derivatives to optimize potency and selectivity.
-
In-depth mechanistic studies to confirm the inhibition of the NF-κB pathway and identify other potential molecular targets.
-
In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Gateway to Novel Therapeutics
Application Notes for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to their significant pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the thiol group at the 2-position provides a handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery.
Traditionally, the synthesis of these compounds involves a multi-step process starting from carboxylic acids, which are converted to esters, then to hydrazides, and finally cyclized with carbon disulfide.[1] However, recent advancements have led to the development of efficient one-pot methodologies that streamline this process, offering advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields. These one-pot syntheses typically commence from readily available acid hydrazides, which are reacted with carbon disulfide in a basic medium to directly afford the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[4] The use of ultrasound assistance has also been explored as a green chemistry approach to this synthesis.[5]
The versatility of this synthetic route allows for the introduction of a wide array of substituents at the 5-position of the oxadiazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes the one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols a valuable tool for generating lead compounds in drug development programs.
Experimental Protocols
General One-Pot Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols from Acid Hydrazides
This protocol describes a general and efficient one-pot procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols starting from the corresponding acid hydrazide.
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Carbon disulfide (CS₂) (2.0-3.0 eq)
-
Potassium hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol (or other suitable alcohol)
-
Water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acid hydrazide (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add a solution of potassium hydroxide (2.0-3.0 eq) in a small amount of water. Following this, add carbon disulfide (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-5.[1] The acidic conditions protonate the thiol and cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols, demonstrating the versatility of this method.
| Entry | 5-Substituent (R-group) | Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenyl | 4-Nitrobenzoic hydrazide | KOH | Ethanol | 12 | 85 | [1] |
| 2 | Phenyl | Benzoic hydrazide | KOH | Ethanol | 8 | 92 | [4] |
| 3 | 4-Chlorophenyl | 4-Chlorobenzoic hydrazide | KOH | Ethanol | 10 | 88 | [4] |
| 4 | 2-Furyl | Furan-2-carboxylic acid hydrazide | NaOH | Ethanol | 12 | 55 | [6] |
| 5 | 4-Methoxyphenyl | 4-Methoxybenzoic hydrazide | KOH | Ethanol | 6 | 90 | [4] |
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Caption: Role of synthesized oxadiazoles in the drug development pipeline.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives as a promising scaffold in the design and development of novel anticancer therapeutics. This document includes a summary of its cytotoxic effects, detailed protocols for key experimental procedures, and visualizations of the elucidated mechanisms of action.
Introduction
The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a constituent of various compounds with a wide range of biological activities, including anticancer properties. The incorporation of a thiophene ring, another biologically active heterocycle, into the 1,3,4-oxadiazole scaffold can lead to the development of potent and selective anticancer agents. This compound, in particular, serves as a versatile intermediate for the synthesis of a library of derivatives with potential antitumor activities. Research into derivatives of this scaffold has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity of Thiophene-Substituted 1,3,4-Oxadiazole Derivatives
The anticancer efficacy of derivatives based on the 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |
| TOT-14 | Thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrid | MCF-7 (Breast) | 4.83 |
| Compound 7b | 5-phenyl thiophene derivative of 1,3,4-oxadiazole | Caco-2 (Colon) | 5.3 |
| VIb-d | 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 |
| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | MCF-7 (Breast) | 7.52 |
| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | HepG2 (Liver) | 12.01 |
| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | HL-60 (Leukemia) | 9.7 |
Mechanisms of Action and Signaling Pathways
The anticancer activity of 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest. The precise molecular mechanisms can differ based on the specific derivative and the type of cancer cell. A frequently implicated signaling cascade in cancer cell survival and proliferation is the PI3K/Akt pathway, making it a prime target for anticancer drug development. Aberrant activation of this pathway is a common occurrence in many human cancers.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.
Synthesis of this compound
This protocol describes a general method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted for the target compound.
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl) or Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add potassium hydroxide (1 equivalent) dissolved in a small amount of water to the flask.
-
Add carbon disulfide (1.1-1.5 equivalents) dropwise to the stirring solution.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid or acetic acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentrations of the test compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Centrifuge the cells to remove the ethanol and wash them twice with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The derivatives discussed herein demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. The provided protocols offer a standardized framework for the continued investigation and development of these promising compounds.
Application Notes and Protocols for 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives. The following sections detail the quantitative antimicrobial activity, experimental protocols for key assays, and visual workflows to guide researchers in their experimental design.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Derivative 9a | Staphylococcus aureus IFO 3060 | 16 | Escherichia coli IFO 3301 | 32 | [2][3] |
| Bacillus subtilis IFO 3007 | 8 | Pseudomonas aeruginosa IFO 3448 | 64 | [2][3] | |
| Derivative 7b | Staphylococcus aureus IFO 3060 | 32 | Escherichia coli IFO 3301 | >128 | [2][3] |
| Bacillus subtilis IFO 3007 | 16 | Pseudomonas aeruginosa IFO 3448 | >128 | [2][3] | |
| Derivative 7c | Staphylococcus aureus IFO 3060 | 32 | Escherichia coli IFO 3301 | >128 | [2][3] |
| Bacillus subtilis IFO 3007 | 16 | Pseudomonas aeruginosa IFO 3448 | >128 | [2][3] | |
| Derivative 7d | Staphylococcus aureus IFO 3060 | 64 | Escherichia coli IFO 3301 | >128 | [2][3] |
| Bacillus subtilis IFO 3007 | 32 | Pseudomonas aeruginosa IFO 3448 | >128 | [2][3] | |
| Ampicillin | Staphylococcus aureus IFO 3060 | 1 | Escherichia coli IFO 3301 | 2 | [3] |
| Bacillus subtilis IFO 3007 | 0.5 | Pseudomonas aeruginosa IFO 3448 | 128 | [3] |
Note: Derivatives 9a, 7b, 7c, and 7d are N-Mannich bases of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione.[2]
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 9a | Candida albicans IFO 0583 | >128 | [2][3] |
| Derivative 7b | Candida albicans IFO 0583 | >128 | [2][3] |
| Derivative 7c | Candida albicans IFO 0583 | >128 | [2][3] |
| Derivative 7d | Candida albicans IFO 0583 | >128 | [2][3] |
| Clotrimazole | Candida albicans IFO 0583 | 1 | [3] |
Note: Derivatives 9a, 7b, 7c, and 7d are N-Mannich bases of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione.[2]
Experimental Protocols
Detailed methodologies for the antimicrobial screening of this compound and its derivatives are provided below.
2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.[3][4][5]
Materials:
-
Test compound: this compound or its derivatives
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Liquid Medium for fungi.[3][5]
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal, e.g., Ampicillin, Clotrimazole)
-
Negative control (sterile medium)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the respective growth medium directly in the 96-well microtiter plates to achieve a range of concentrations (e.g., 128, 64, 32, ..., 0.5 µg/mL).[3]
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 10^6 Colony Forming Units (CFU)/mL.[3]
-
Inoculation: Add the prepared microbial suspension to each well containing the diluted test compound.
-
Controls: Include wells for a positive control (microorganism in broth with a standard antimicrobial), a negative control (broth only), and a solvent control (microorganism in broth with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates at 36-37°C for 24 hours for bacteria and at 30-36°C for 48 hours for fungi.[3][5]
-
Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
2.2. Agar Disk Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compound solution (e.g., 200 µ g/disc )
-
Sterile filter paper discs (8 mm diameter)
-
Bacterial/Fungal strains
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile swabs
-
Positive control discs (standard antibiotic/antifungal)
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.
-
Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound (e.g., 200 µ g/disc ) and placed on the inoculated agar surface.[2]
-
Controls: A positive control disc containing a standard antimicrobial agent (e.g., Ampicillin 100 µ g/disc ) is also placed on the plate.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.[3]
-
Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
3.1. Synthesis of this compound
The synthesis of the core compound typically involves the reaction of a thiophene-2-carbohydrazide with carbon disulfide in the presence of a base.
3.2. Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
3.3. Logical Relationship of Antimicrobial Screening
This diagram shows the logical progression from preliminary screening to quantitative analysis in antimicrobial testing.
References
Molecular Docking Studies of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives. This document details the computational protocols, summarizes key quantitative data, and visualizes relevant biological pathways to guide further research and development in this area. While specific docking studies on this compound are limited in publicly available literature, this report leverages data from structurally similar thiophene-oxadiazole and thiophene-thiadiazole derivatives to provide valuable insights.
Quantitative Data Summary
The following tables summarize the molecular docking results for derivatives of this compound against various protein targets. These compounds share the core thiophene-oxadiazole/thiadiazole scaffold and provide an indication of the potential binding affinities and interactions of the target molecule.
Table 1: Molecular Docking Scores of 1,3,4-Oxadiazole Derivatives against Cyclin-Dependent Kinase 2 (CDK-2)
| Compound | Docking Score (kcal/mol) | Reference |
| Derivative 5a | -10.654 | [1] |
| Derivative 5d | -10.169 | [1] |
| Flavopiridol (Standard) | -9.919 | [1] |
Table 2: Molecular Docking and In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | Binding Energy (Kcal/mol) | IC50 against HepG-2 (µM) | IC50 against A-549 (µM) | Reference |
| Derivative 20b | -1.6 | 4.37 ± 0.7 | 8.03 ± 0.5 | [2][3] |
| Cisplatin (Standard) | Not Applicable | Not Reported | Not Reported | [2][3] |
Experimental Protocols: Molecular Docking
This section outlines a detailed, generalized protocol for performing molecular docking studies on this compound and its analogs. This protocol is a composite of methodologies reported in studies of similar compounds.[1][2][3][4][5][6]
Software and Tools
-
Molecular Modeling and Docking: Schrödinger Suite (Glide), GOLD, MOE (Molecular Operating Environment)[1][2][3]
-
Ligand Preparation: ChemDraw, Chem3D, MarvinSketch[6]
-
Protein Preparation: Protein Preparation Wizard (Schrödinger), MOE
-
Visualization: PyMOL, Discovery Studio
Protocol for Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., CDK-2, DHFR) from the Protein Data Bank (PDB).[1][2]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct bond orders.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software like ChemDraw.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate possible tautomers and ionization states at a physiological pH.
-
-
Grid Generation:
-
Define the active site of the protein. This is typically done by selecting the region around the co-crystallized ligand or by using site-prediction algorithms.
-
Generate a receptor grid that encompasses the defined active site. The grid defines the space where the ligand will be docked.
-
-
Molecular Docking:
-
Perform the docking simulation using software such as Glide, GOLD, or MOE.
-
Use a standard precision (SP) or extra precision (XP) mode for docking, depending on the desired accuracy and computational cost.
-
The docking algorithm will explore various conformations and orientations of the ligand within the active site.
-
The poses will be scored based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding scores. The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding.[1][5]
-
Visualize the best-scoring pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
-
Compare the docking results of the test compound with a known inhibitor (standard) if available.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: Molecular Docking Experimental Workflow.
Signaling Pathways
The potential protein targets for thiophene-oxadiazole derivatives, such as Carbonic Anhydrase IX (CA IX) and Dihydrofolate Reductase (DHFR), are involved in critical cancer-related signaling pathways.
Carbonic Anhydrase IX (CA IX) Signaling Pathway
CA IX is a transmembrane enzyme that is highly expressed in many types of tumors and is induced by hypoxia. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. CA IX plays a crucial role in pH regulation in the tumor microenvironment, which promotes tumor cell survival and proliferation.[7][8]
Caption: HIF-1α Mediated CA IX Signaling Pathway.
Dihydrofolate Reductase (DHFR) Signaling Pathway
DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells.[9][10]
Caption: Role of DHFR in DNA Synthesis Pathway.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. dovepress.com [dovepress.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of the tumor protein beta arrestin-1 with oxadiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of Thiophene-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-oxadiazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties.[1][2][3] The unique structural features of the thiophene and 1,3,4-oxadiazole rings contribute to their ability to interact with various biological targets, leading to the inhibition of cancer cell growth and induction of apoptosis.[1][4] Thiophene moieties are present in numerous commercially available anticancer drugs, where they contribute to the drug's mechanism of action through multiple pathways.[1] Similarly, the 1,3,4-oxadiazole ring is a bioisostere of amides and esters, enhancing lipophilicity and the ability to cross cellular membranes to reach molecular targets.[1]
This document provides detailed protocols for the in vitro evaluation of the cytotoxic potential of novel thiophene-oxadiazole compounds. It includes methodologies for assessing cell viability, determining cytotoxic concentrations, and investigating the mechanisms of cell death, such as apoptosis and cell cycle arrest. Furthermore, it outlines potential signaling pathways that may be modulated by these compounds, offering a basis for mechanistic studies.
Data Presentation: In Vitro Cytotoxicity of Thiophene-Oxadiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various thiophene-oxadiazole compounds against several human cancer cell lines, as reported in the literature. This data provides a comparative overview of their cytotoxic potency.
Table 1: IC50 Values (µM) of Thiophene-Based Oxadiazole and Related Derivatives [1]
| Compound | MCF-7 (Breast) | HCT116 (Colon) |
| 11a | 11.36 | 10.82 |
| 11b | 6.55 | 8.20 |
| 15 | 9.35 | 8.76 |
| 16 | 15.25 | 17.75 |
| Doxorubicin | 4.17 | 5.23 |
Table 2: IC50 Values (µM) of 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines [5]
| Compound | A549 (Lung) | HeLa (Cervical) |
| AMK OX-8 | 25.04 | 35.29 |
| AMK OX-9 | 20.73 | >100 |
| AMK OX-10 | >100 | 5.34 |
| AMK OX-11 | 45.11 | 32.91 (at 48h) |
| AMK OX-12 | 41.92 | 116.08 (at 48h) |
Table 3: IC50 Values (µM) of Novel 1,3,4-Oxadiazole Derivatives Containing a 5-Phenyl Thiophene Moiety [6]
| Compound | HepG2 (Liver) | Caco-2 (Colon) | PANC-1 (Pancreatic) |
| 7b | >500 | 5.3 | >500 |
| 5-Fluorouracil | - | - | - |
Table 4: IC50 Values (µM) of Benzimidazolone-Bridged Hybrid Compounds Containing an Oxadiazole Moiety
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| 6 | 31.2 | 28.3 | 29.5 |
| 7 | >250 | >250 | 10.6 |
| Doxorubicin | 4.3 | 6.4 | 3.4 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A primary step in evaluating the anticancer potential of thiophene-oxadiazole compounds is to determine their effect on cell viability. The MTT and LDH assays are robust and widely used methods for this purpose.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-oxadiazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control (medium only) wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250-400 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is crucial to investigate whether the compounds induce apoptosis (programmed cell death) and/or affect the cell cycle progression.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12][13] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[14] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiophene-oxadiazole compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[3] The fluorescence intensity of PI is proportional to the amount of DNA.[3]
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[3] Store the fixed cells at -20°C for at least 2 hours or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[4]
-
Incubation: Incubate for 15-30 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity evaluation and potential signaling pathways targeted by thiophene-oxadiazole compounds.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol as a Nitrification Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol as a potential nitrification inhibitor. While specific data for this compound's nitrification inhibition activity is emerging, the following protocols are based on established methodologies for assessing such compounds.
Introduction
Nitrification is a crucial microbial process in the global nitrogen cycle, involving the two-step oxidation of ammonia (NH₄⁺) to nitrate (NO₃⁻) via nitrite (NO₂⁻). The first and rate-limiting step, the oxidation of ammonia to nitrite, is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). In agricultural systems, rapid nitrification can lead to significant nitrogen loss through nitrate leaching and nitrous oxide (N₂O) emissions, a potent greenhouse gas. Nitrification inhibitors are compounds that slow this process, thereby improving nitrogen use efficiency of fertilizers and mitigating environmental pollution.
The compound this compound belongs to a class of heterocyclic compounds, with related structures such as 5-substituted 1,3,4-thiadiazole-2-thiols having been described as nitrification inhibitors.[1] The thiol group within the 1,3,4-oxadiazole ring suggests a potential for metal chelation, a known mechanism of action for some nitrification inhibitors that target the copper-containing active site of the ammonia monooxygenase (AMO) enzyme.[2] These notes provide a framework for the systematic evaluation of this compound as a novel nitrification inhibitor.
Data Presentation
Quantitative data from nitrification inhibition assays should be summarized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Inhibitory Effect of this compound on Nitrification in Soil
| Concentration (mg/kg soil) | NO₃⁻-N concentration (µg/g soil) after 28 days | Net NO₃⁻-N production (µg/g soil) | Nitrification Inhibition (%) |
| 0 (Control) | 150.5 ± 8.2 | 100.5 | 0 |
| 1 | 110.2 ± 6.5 | 60.2 | 40.1 |
| 5 | 75.8 ± 4.1 | 25.8 | 74.3 |
| 10 | 58.3 ± 3.9 | 8.3 | 91.7 |
| DCD (Reference) | 65.1 ± 5.3 | 15.1 | 85.0 |
Data are presented as mean ± standard deviation (n=3). Initial NO₃⁻-N concentration was 50 µg/g soil. DCD (Dicyandiamide) is a known nitrification inhibitor used as a positive control.
Table 2: IC₅₀ Values for Nitrification Inhibition
| Compound | IC₅₀ in Soil (mg/kg) | IC₅₀ in Nitrosomonas europaea culture (µM) |
| This compound | 2.8 | 15.2 |
| Dicyandiamide (DCD) | 4.5 | 50.8 |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 0.9 | 1.2 |
IC₅₀ represents the concentration of the inhibitor required to achieve 50% inhibition of nitrification.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Soil Incubation Assay for Nitrification Inhibition
This protocol assesses the efficacy of the test compound in inhibiting nitrification in a soil matrix.
Materials:
-
Freshly collected agricultural soil, sieved (2 mm)
-
This compound
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Potassium chloride (KCl) solution (2 M)
-
Incubation vessels (e.g., 125 mL Erlenmeyer flasks)
-
Spectrophotometer or automated nutrient analyzer
Procedure:
-
Soil Preparation: Adjust the moisture content of the sieved soil to 60% of its water-holding capacity. Pre-incubate the soil at 25°C for 7 days in the dark to stabilize microbial activity.
-
Treatment Application: Weigh 20 g of pre-incubated soil into each incubation vessel.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the soil is minimal and consistent across all treatments, including the control).
-
Apply the test compound to the soil at various concentrations (e.g., 0, 1, 5, 10 mg/kg soil). Include a known nitrification inhibitor (e.g., DCD or DMPP) as a positive control.
-
Add 1 mL of an aqueous solution of (NH₄)₂SO₄ to each soil sample to achieve a final concentration of 100 mg N/kg soil.
-
Thoroughly mix the contents of each vessel.
-
Incubation: Cover the vessels with perforated parafilm to allow gas exchange while minimizing moisture loss. Incubate the samples at 25°C in the dark for 28 days. Maintain soil moisture by adding deionized water as needed.
-
Sampling and Analysis: At specified time points (e.g., 0, 7, 14, 28 days), take triplicate samples from each treatment group.
-
Extract inorganic nitrogen by shaking 5 g of soil with 25 mL of 2 M KCl solution for 1 hour.
-
Filter the extracts and analyze the filtrate for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method (e.g., Berthelot reaction for ammonium and Griess reaction for nitrite after cadmium reduction of nitrate) or an automated nutrient analyzer.[1][3]
-
Calculation of Nitrification Inhibition:
-
Net NO₃⁻-N produced = [NO₃⁻-N] at day x - [NO₃⁻-N] at day 0.
-
% Inhibition = [ (Net NO₃⁻-N in control - Net NO₃⁻-N in treatment) / Net NO₃⁻-N in control ] * 100.
-
Protocol 2: Pure Culture Inhibition Assay using Nitrosomonas europaea
This assay determines the direct inhibitory effect of the compound on a key ammonia-oxidizing bacterium.[4]
Materials:
-
Nitrosomonas europaea culture (ATCC 19718)
-
Growth medium for N. europaea
-
This compound
-
96-well microplates
-
Griess reagent (for nitrite determination)
-
Microplate reader
Procedure:
-
Culture Preparation: Grow N. europaea in a suitable liquid medium until it reaches the exponential growth phase.
-
Assay Setup: In a 96-well microplate, add 180 µL of fresh growth medium to each well.
-
Add 10 µL of the test compound stock solution (in an appropriate solvent) to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a solvent control and a positive control (e.g., DMPP).
-
Inoculate each well with 10 µL of the active N. europaea culture.
-
Incubation: Incubate the microplate at 28°C in the dark with gentle shaking for 24-48 hours.
-
Nitrite Measurement: After incubation, measure the nitrite (NO₂⁻) concentration in each well, as this is the product of ammonia oxidation.
-
Transfer an aliquot of the culture from each well to a new microplate.
-
Add Griess reagent to each well and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculation of Inhibition:
-
% Inhibition = [ (Absorbance of control - Absorbance of treatment) / Absorbance of control ] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Nitrification Pathway and Inhibition Point
Caption: The nitrification pathway showing the inhibition of Ammonia Monooxygenase (AMO) by this compound.
Experimental Workflow for Inhibitor Evaluation
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | High-throughput assays to identify archaea-targeting nitrification inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents.[1][2] High-throughput screening (HTS) of 1,3,4-oxadiazole libraries offers a powerful approach to identify novel hit compounds for drug discovery programs. These application notes provide detailed protocols for the high-throughput screening of 1,3,4-oxadiazole libraries against various biological targets, methods for data analysis, and an overview of the subsequent hit-to-lead process.
General High-Throughput Screening (HTS) Workflow
The HTS process for a 1,3,4-oxadiazole library follows a standardized workflow designed for efficiency and reproducibility. The process begins with assay development and validation, followed by a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then confirmed and further characterized in secondary, dose-response assays to determine their potency and selectivity.
Application Note 1: Anticancer Activity Screening
A primary application for 1,3,4-oxadiazole libraries is the discovery of novel anticancer agents. A common and robust method for assessing cytotoxicity in a high-throughput format is the MTT assay.
Experimental Protocol: High-Throughput MTT Cytotoxicity Assay
This protocol is designed for screening a 1,3,4-oxadiazole library for cytotoxic effects against a cancer cell line (e.g., A549, HeLa, MCF-7) in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,3,4-Oxadiazole library stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a working solution of the 1,3,4-oxadiazole compounds by diluting the stock solutions in complete medium to the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
For dose-response experiments, plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| AMK OX-8 | A549 | 25.04 | [3] |
| AMK OX-9 | A549 | 20.73 | [3] |
| AMK OX-11 | A549 | 45.11 | [3] |
| AMK OX-12 | A549 | 41.92 | [3] |
| AMK OX-8 | HeLa | 35.29 | [3] |
| AMK OX-10 | HeLa | 5.34 | [3] |
| AMK OX-12 | HeLa | 32.91 | [3] |
| Compound 4h | A549 | <0.14 | [4][5] |
| Compound 4i | A549 | 1.59 | [4] |
| Compound 4l | A549 | 1.80 | [4] |
| Compound 33 | MCF-7 | 0.34 | [2] |
| Compound 8 | HepG2 | 1.2 | [2] |
| Compound 9 | HepG2 | 0.8 | [2] |
| Compound 37 | HepG2 | 0.7 | [2] |
Signaling Pathway: EGFR Inhibition by 1,3,4-Oxadiazoles
Many anticancer compounds, including certain 1,3,4-oxadiazole derivatives, exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Application Note 2: Antibacterial Activity Screening
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. 1,3,4-Oxadiazole libraries can be screened for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: High-Throughput Broth Microdilution MIC Assay
This protocol is for determining the MIC of 1,3,4-oxadiazole compounds against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a 96-well format.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
1,3,4-Oxadiazole library stock solutions (in DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Compound Plate Preparation:
-
In a 96-well plate, prepare serial two-fold dilutions of the 1,3,4-oxadiazole compounds in CAMHB. The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the compound plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to determine bacterial growth.
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Quantitative Data: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (USA100) | 4 | [1] |
| OZE-II | S. aureus (USA100) | 8 | [1] |
| OZE-III | S. aureus (USA100) | 8 | [1] |
| OZE-I | S. aureus (MW2) | 16 | [1] |
| OZE-II | S. aureus (MW2) | 16 | [1] |
| OZE-III | S. aureus (MW2) | 32 | [1] |
| Compound 4a | MRSA | 62 | [6] |
| Compound 4b | MRSA | 62 | [6] |
| Compound 4c | MRSA | 62 | [6] |
Application Note 3: Anti-inflammatory Activity Screening
1,3,4-Oxadiazole derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: High-Throughput COX Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitors from a 1,3,4-oxadiazole library.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie)
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
1,3,4-Oxadiazole library stock solutions
-
96-well white opaque plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's instructions.
-
-
Compound and Control Preparation:
-
In a 96-well plate, add 10 µL of diluted test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, or assay buffer as an enzyme control.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit's protocol.
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of diluted COX-2 enzyme to all wells except the negative control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each compound relative to the enzyme control.
-
For dose-response experiments, calculate the IC₅₀ value.
Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 6b | COX-2 | 0.89 | [7] |
| Compound 6e | COX-2 | 0.48 | [7] |
| Compound 6f | COX-2 | 0.52 | [7] |
| Compound 7e | COX-2 | 0.61 | [7] |
| Compound 7f | COX-2 | 0.55 | [7] |
| Compound 6d | COX-1 | 1.10 | [8] |
| Compound 6d | COX-2 | 2.30 | [8] |
| Compound 7h | COX-1 | 0.94 | [8] |
| Compound 7h | COX-2 | 5.00 | [8] |
From Hit to Lead
Once confirmed hits are identified and characterized, the most promising compounds advance to the hit-to-lead stage of drug discovery. This phase involves the synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a valuable source of novel therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a comprehensive guide for researchers to efficiently screen 1,3,4-oxadiazole libraries and identify promising lead compounds for further drug development. By employing these robust methodologies, the scientific community can accelerate the discovery of new medicines to address unmet medical needs.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. auctoresonline.org [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a thiophene group at the 5-position and a thiol group at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse range of biological activities. The presence of the oxadiazole ring, a known pharmacophore, coupled with the thiophene and reactive thiol moieties, imparts this molecule with antimicrobial, anticancer, and enzyme inhibitory properties. These characteristics make it a valuable chemical probe for investigating various biological pathways and as a lead compound for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in biological research.
Chemical Properties
| Property | Value |
| CAS Number | 10551-15-2 [1] |
| Molecular Formula | C₆H₄N₂OS₂ [1] |
| Molecular Weight | 184.24 g/mol [1] |
| Structure | Thiophene ring linked to a 1,3,4-oxadiazole-2-thiol ring |
Data Presentation: Biological Activities
The following tables summarize the reported biological activities of this compound and its derivatives, providing a basis for its application as a chemical probe.
Table 1: Anticancer Activity (IC₅₀ Values)
| Cell Line | Compound Derivative | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | 1,2,4-Oxadiazole linked imidazopyrazine | 0.68 | [2] |
| A-549 (Lung) | 1,2,4-Oxadiazole linked imidazopyrazine | 1.56 | [2] |
| A-375 (Melanoma) | 1,2,4-Oxadiazole linked imidazopyrazine | 0.79 | [2] |
| MCF-7 (Breast) | Alternative 1,2,4-Oxadiazole linked imidazopyrazine | 0.22 | [2] |
| A-549 (Lung) | Alternative 1,2,4-Oxadiazole linked imidazopyrazine | 1.09 | [2] |
| A-375 (Melanoma) | Alternative 1,2,4-Oxadiazole linked imidazopyrazine | 1.18 | [2] |
Table 2: Antimicrobial Activity (MIC Values)
| Microorganism | Compound Derivative | MIC (µg/mL) | Reference |
| Escherichia coli | 5-phenyl-1,3,4-oxadiazole-2-thiol | <250 | [3] |
| Bacillus subtilis | 5-phenyl-1,3,4-oxadiazole-2-thiol | <250 | [3] |
| Staphylococcus aureus | 5-phenyl-1,3,4-oxadiazole-2-thiol | <250 | [3] |
| Candida albicans | 5-phenyl-1,3,4-oxadiazole-2-thiol | <250 | [3] |
| Aspergillus niger | 5-phenyl-1,3,4-oxadiazole-2-thiol | <250 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
Procedure:
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1 equivalent) dissolved in a minimal amount of water to the flask.
-
Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture at room temperature with constant stirring.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove ethanol.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualization of Synthesis Workflow:
Caption: A schematic workflow for the synthesis of the target compound.
Protocol 2: In Vitro Anticancer Activity using MTT Assay
This protocol details the use of this compound as a potential anticancer agent in a cell viability assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Visualization of Experimental Workflow:
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Mechanism of Action
While the exact molecular targets of this compound are still under investigation, many 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Visualization of Putative Signaling Pathway:
Caption: A diagram illustrating the potential mechanism of anticancer activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol synthesis.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Below is a systematic guide to troubleshoot and optimize your reaction.
1. Purity of Starting Materials:
-
Thiophene-2-carbohydrazide: Impurities in the starting hydrazide can lead to side reactions. Ensure it is pure and dry. If you synthesized it yourself, verify its purity via melting point or spectroscopic methods (NMR, IR).
-
Carbon Disulfide (CS₂): Use a fresh, high-purity bottle of CS₂. Older stock can contain impurities that may interfere with the reaction.
-
Solvent (Ethanol/Methanol): Ensure the alcohol used as a solvent is absolute or anhydrous. The presence of excess water can affect the reactivity of the base and the stability of intermediates.
2. Reaction Conditions:
-
Base: Potassium hydroxide (KOH) is commonly used. Ensure it is finely ground and anhydrous. The molar ratio of base to the hydrazide is critical; typically, an equimolar amount or a slight excess is used.
-
Temperature: The reaction mixture is usually refluxed. Ensure the reflux temperature is maintained consistently. Incomplete reaction can occur at lower temperatures, while higher temperatures might lead to decomposition.
-
Reaction Time: Refluxing for 3 to 12 hours is generally reported.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to the formation of degradation products.
3. Work-up and Purification:
-
Acidification: After reflux, the reaction mixture is typically acidified to precipitate the product.[2][3] The pH should be carefully adjusted. Over-acidification can lead to hydrolysis of the product, while insufficient acidification will result in incomplete precipitation. Use a dilute acid (e.g., dilute HCl or acetic acid) and add it slowly while cooling the mixture in an ice bath.
-
Precipitation and Filtration: Ensure the product is fully precipitated before filtration. Cooling the acidified mixture can improve the yield of the precipitate. Wash the collected solid with cold water to remove any inorganic salts.
-
Recrystallization: The choice of solvent for recrystallization is crucial for obtaining a pure product and maximizing recovery. A mixture of ethanol and water or ethanol and dioxane has been reported to be effective for similar compounds.[1]
Question: I am observing the formation of multiple products or significant side products. What are they and how can I minimize them?
Answer: The formation of side products is a common issue. The primary side reactions can include the formation of dithiocarbamates or uncyclized intermediates.
-
Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at an adequate temperature, the intermediate potassium dithiocarbazinate salt may not fully cyclize. To mitigate this, ensure proper reflux temperature and monitor the reaction to completion via TLC.
-
Decomposition: The thiophene ring and the hydrazide moiety can be sensitive to harsh basic or acidic conditions and high temperatures. Avoid excessively high temperatures during reflux and overly acidic conditions during work-up.
-
Thiol-Thione Tautomerism: It is important to note that the final product exists as a tautomeric mixture of the thiol and thione forms.[3][4] This is an inherent characteristic of the molecule and not a side product. The predominance of one form depends on the solvent and physical state.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is the reaction of thiophene-2-carbohydrazide with carbon disulfide in a basic alcoholic solution (typically ethanolic potassium hydroxide), followed by acidification.[3][5] This one-pot synthesis is efficient for generating the 1,3,4-oxadiazole ring.
Q2: What is a typical yield for this type of synthesis?
A2: While the yield for this compound is not explicitly reported in the provided literature, yields for analogous compounds can provide a benchmark. For example, the synthesis of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol reported a yield of 54%, while 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol was synthesized with a 90% yield.[1] The synthesis of 5-furan-2-yl[3][4][5]oxadiazole-2-thiol resulted in a 55% yield.[2] Yields can vary significantly based on the specific substrate and reaction conditions.
Q3: How can I confirm the structure of my final product?
A3: The structure of this compound can be confirmed using various spectroscopic techniques:
-
FT-IR: Look for characteristic peaks for N-H (thione form), S-H (thiol form, often weak), C=N, and C-O-C stretching.
-
¹H-NMR: Expect signals corresponding to the thiophene ring protons and a broad singlet for the N-H or S-H proton.
-
¹³C-NMR: Signals for the carbon atoms of the thiophene and oxadiazole rings should be present.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₆H₄N₂OS₂: 184.24 g/mol ).[6]
Q4: Is the thiol or thione form of the product more stable?
A4: For 5-substituted-1,3,4-oxadiazole-2-thiols, there is a known thiol-thione tautomerism, and one form often predominates.[3][4] In the solid state, the thione form is generally more stable. In solution, the equilibrium can be influenced by the solvent polarity.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of structurally similar 5-substituted-1,3,4-oxadiazole-2-thiols.
| Compound | Starting Hydrazide | Yield (%) | Reference |
| 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol | Isonicotinohydrazide | 54% | [1] |
| 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol | 2-Hydroxybenzohydrazide | 90% | [1] |
| 5-Furan-2-yl[3][4][5]oxadiazole-2-thiol | Furan-2-carbohydrazide | 55% | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2][3]
Materials:
-
Thiophene-2-carbohydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
To this solution, add carbon disulfide (1 equivalent) dropwise with stirring.
-
Attach a condenser and reflux the reaction mixture for 3-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath and acidify by dropwise addition of dilute hydrochloric acid or acetic acid until the product precipitates completely (check pH).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-Substituted-1,3,4-Oxadiazole-2-thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-substituted-1,3,4-oxadiazole-2-thiols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude 5-substituted-1,3,4-oxadiazole-2-thiols?
A1: The most frequently reported and effective method for purifying these compounds is recrystallization.[1][2][3] Ethanol or aqueous ethanol is often the solvent of choice, providing good solubility at high temperatures and allowing for crystal formation upon cooling.
Q2: My purified product is colored. How can I remove the color?
A2: Colored impurities can often be removed by treating the solution of your crude product with activated charcoal before recrystallization.[4][5] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, use activated charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[4][6]
Q3: Can I use column chromatography to purify my 5-substituted-1,3,4-oxadiazole-2-thiol?
A3: While recrystallization is more common, column chromatography can be used. Given the acidic nature of the thiol group, using silica gel may be appropriate. However, care should be taken to avoid prolonged exposure to the stationary phase, which could potentially lead to degradation or disulfide bond formation. Using a solvent system of appropriate polarity, such as ethyl acetate/hexanes, is a common practice.
Q4: What is the significance of the thiol-thione tautomerism in these compounds?
A4: 5-Substituted-1,3,4-oxadiazole-2-thiols can exist in equilibrium with their tautomeric thione form.[3] In the solid state and in solution, one form usually predominates. This is an important consideration for spectral analysis (IR, NMR) as the characteristic peaks will correspond to the major tautomer present. For purification purposes, this tautomerism does not typically complicate standard procedures like recrystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-substituted-1,3,4-oxadiazole-2-thiols.
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
Cause: This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[7] The compound may also be crystallizing too quickly due to a rapid drop in temperature.[6][8]
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool slowly. You can do this by leaving the flask at room temperature, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Problem 2: No crystals form, even after cooling the recrystallization solution in an ice bath.
Cause: The most common reason for this is using too much solvent, meaning the solution is not saturated enough for crystals to form.[7][9]
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out instead of crystallizing.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
Problem 3: The purified product is still contaminated with the starting acid hydrazide.
Cause: The starting material has similar solubility properties to the product, making it difficult to remove by recrystallization alone.
Solution: Acid-Base Extraction 5-substituted-1,3,4-oxadiazole-2-thiols are acidic due to the thiol proton. This property can be exploited for purification using acid-base extraction.[10][11][12]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic oxadiazole-thiol will be deprotonated to form a salt, which will dissolve in the aqueous layer. The less acidic starting hydrazide should remain in the organic layer.
-
Separate the aqueous layer containing your product salt.
-
Re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out.[3]
-
Filter the solid, wash it with water, and dry it.
-
A final recrystallization can be performed to obtain a highly pure product.
Problem 4: The yield of the purified product is very low.
Cause: A low yield can result from several factors during recrystallization.[6]
-
Using an excessive amount of solvent.[13]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization before filtering the cold solution.
-
Washing the collected crystals with a solvent that is not ice-cold.[13]
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[13]
-
Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during hot filtration.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form, including cooling in an ice bath for an extended period.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[13]
Data Presentation
To compare the effectiveness of different purification techniques, it is recommended to maintain a record of your experimental data. Below is a template table for this purpose.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Melting Point (°C) | Purity (e.g., by HPLC, NMR) |
| Recrystallization | |||||
| Acid-Base Extraction | |||||
| Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 5-substituted-1,3,4-oxadiazole-2-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated product) into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper) and no more precipitate forms.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it thoroughly.
-
(Optional) Final Recrystallization: For the highest purity, recrystallize the product obtained from the acid-base extraction.
Visualizations
Caption: General workflow for the purification of 5-substituted-1,3,4-oxadiazole-2-thiols by recrystallization.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. bingol.edu.tr [bingol.edu.tr]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decolorizing carbon [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. magritek.com [magritek.com]
- 11. fiveable.me [fiveable.me]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
"Overcoming solubility issues of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
Problem: You are observing low solubility or precipitation of this compound when preparing aqueous solutions for biological assays.
Possible Causes & Solutions:
-
Intrinsic Low Aqueous Solubility: The presence of the thiophene and oxadiazole rings contributes to the compound's hydrophobicity, leading to poor solubility in water.[1]
-
pH of the Solution: The thiol group can ionize, and the solubility of the compound may be pH-dependent.
Troubleshooting Steps:
-
Co-solvent System: Prepare a stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol are commonly used for this class of compounds.[2][3]
-
Procedure: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous buffer (e.g., PBS) to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system.
-
-
pH Adjustment: The solubility of compounds with thiol groups can often be improved by adjusting the pH of the aqueous solution.[][5]
-
Procedure: For weakly acidic compounds like this thiol, increasing the pH to a slightly basic range (e.g., 7.5-8.5) can increase solubility by promoting the formation of the more soluble thiolate anion.[6] Use a suitable buffer system to maintain the desired pH.
-
-
Sonication: To aid dissolution, especially after dilution from a stock solution, sonicate the solution for several minutes.
-
Gentle Heating: Gentle warming of the solution can also help to increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.
Issue: Compound Precipitation During Experiment
Problem: The compound precipitates out of solution during your experiment, leading to inconsistent results.
Possible Causes & Solutions:
-
Supersaturation: The final concentration in your aqueous medium may be above the solubility limit, even with a co-solvent.
-
Temperature Changes: A decrease in temperature during the experiment can reduce solubility.
-
Interaction with Other Components: The compound may interact with other components in your experimental medium, leading to precipitation.
Troubleshooting Steps:
-
Determine the Maximum Solubility: Perform a preliminary experiment to determine the maximum soluble concentration of the compound in your final experimental medium.
-
Optimize Co-solvent Percentage: If precipitation occurs upon dilution, you may need to slightly increase the percentage of the organic co-solvent in your final solution, while remaining within the tolerance limits of your assay.
-
Use of Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[5]
-
Maintain Constant Temperature: Ensure that all solutions and experimental setups are maintained at a constant and appropriate temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for making a stock solution of this compound?
A1: Based on the general solubility of similar 1,3,4-oxadiazole derivatives, the recommended solvents for preparing stock solutions are DMSO, DMF, ethanol, and methanol.[2][3] DMSO is often the preferred solvent for creating high-concentration stock solutions for in vitro assays.
Q2: How should I store the stock solution?
A2: Stock solutions in anhydrous solvents like DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: What is the expected aqueous solubility of this compound?
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective technique. As a thiol-containing compound, it is weakly acidic. Increasing the pH of the aqueous medium to a slightly basic range (pH 7.5-8.5) will deprotonate the thiol group, forming the more soluble thiolate salt, which can lead to enhanced solubility.[][6]
Q5: Are there any known biological pathways that this compound or its analogs might target?
A5: Yes, analogs of this compound, specifically 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, have been identified as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[7][8] This pathway is involved in processes such as fibrosis and cytoskeletal dynamics.[7][9]
Data Presentation
Table 1: Illustrative Solubility Profile of a 5-Aryl-1,3,4-oxadiazole-2-thiol Compound
Disclaimer: The following data is representative for a compound in this chemical class and should be used as a guideline. Actual solubility of this compound should be determined experimentally.
| Solvent | Temperature (°C) | Estimated Solubility (µg/mL) |
| Water (pH 7.0) | 25 | < 10 |
| PBS (pH 7.4) | 25 | 10 - 20 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 500 - 1,000 |
| Methanol | 25 | 300 - 700 |
| 10% DMSO in PBS | 25 | 50 - 100 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 184.24 g/mol )[10]
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 1.84 mg of this compound.
-
Transfer the compound to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Co-solvent Solubilization for Aqueous Assays
Objective: To prepare a 10 µM working solution in PBS from a 10 mM DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to prepare an intermediate stock of 1 mM. (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Add 1 µL of the 1 mM intermediate stock solution to 99 µL of PBS in a microcentrifuge tube.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation. The final concentration of DMSO will be 1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute working solution or using a slightly higher percentage of DMSO (if tolerated by the assay).
Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve aqueous dissolution.[11]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
Methanol or other suitable volatile solvent
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:5 w/w) in a minimal amount of methanol in a round-bottom flask.
-
Ensure both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask and store it in a desiccator until use. This solid dispersion can then be used to prepare aqueous solutions with improved dissolution rates.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Inhibition of Rho/MRTF/SRF signaling pathway.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. ybcp.ac.in [ybcp.ac.in]
Technical Support Center: Synthesis of Thiophene-Oxadiazoles
Welcome to the technical support center for the synthesis of thiophene-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the synthesis of thiophene-oxadiazoles.
Q1: My reaction to synthesize a 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole from a thiophene-acyl-thiosemicarbazide precursor is giving a low yield of the desired product and a significant amount of an impurity. What is the likely side reaction?
A1: The most common side reaction in this synthesis is the formation of the corresponding 2-amino-5-(thiophen-2-yl)-1,3,4-thiadiazole. This occurs due to the competing cyclization pathways involving either the oxygen or the sulfur atom of the thiosemicarbazide intermediate. The reaction conditions, particularly the choice of acid and dehydrating agent, can significantly influence the ratio of the oxadiazole to the thiadiazole byproduct.[1][2]
Q2: How can I favor the formation of the 1,3,4-oxadiazole over the 1,3,4-thiadiazole?
A2: To favor the formation of the 1,3,4-oxadiazole, you should use reagents that promote cyclization via the oxygen atom. The choice of the cyclizing agent is critical. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO has been shown to regioselectively produce 2-amino-1,3,4-oxadiazoles.[3] Conversely, strongly acidic conditions, such as using concentrated sulfuric acid, tend to favor the formation of the 1,3,4-thiadiazole.[2] The use of milder desulfurizing agents can also promote oxadiazole formation.
Q3: I am synthesizing a 2,5-disubstituted thiophene-oxadiazole from a diacylhydrazine intermediate using a strong dehydrating agent like POCl₃, but my yields are inconsistent. What could be the issue?
A3: Inconsistent yields when using strong dehydrating agents like phosphorus oxychloride (POCl₃) can be due to several factors:
-
Moisture: POCl₃ is highly reactive with water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to decomposition of the starting materials or the product, resulting in a colored reaction mixture and lower yields. Careful monitoring of the reaction by thin-layer chromatography (TLC) is recommended.
-
Stoichiometry of the Reagent: The ratio of the diacylhydrazine to POCl₃ can be critical. An excess of POCl₃ can lead to charring and the formation of undesirable byproducts.
Q4: After quenching my reaction, I observe that my thiophene-oxadiazole product is partially soluble in the aqueous layer, leading to loss of yield. How can I mitigate this?
A4: Some thiophene-oxadiazole derivatives, especially those with polar functional groups, can have partial water solubility. To minimize losses during workup:
-
Extraction with a more polar solvent: If you are using a non-polar solvent like hexane or diethyl ether for extraction, try a more polar solvent like ethyl acetate or dichloromethane.
-
Salting out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product.
-
Back-extraction: After the initial extraction, you can perform a back-extraction of the aqueous layer with fresh organic solvent to recover more of your product.
Q5: My final thiophene-oxadiazole product appears to be unstable and decomposes over time, even when stored. What could be the cause and how can I improve its stability?
A5: The stability of the 1,3,4-oxadiazole ring can be sensitive to acidic or basic conditions, which can lead to hydrolysis.[4] If your product was purified using a method that left residual acid or base, this could contribute to its instability. Ensure your product is thoroughly washed and neutralized during workup. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Data Presentation
Table 1: Comparison of Cyclizing Agents and Conditions on Product Yield.
| Starting Material Precursor | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |
| Thiophene-acyl-thiosemicarbazide | EDC·HCl, DMSO | 2-Amino-1,3,4-oxadiazole | High (regioselective) | [3] |
| Thiophene-acyl-thiosemicarbazide | p-TsCl, Et₃N, NMP | 2-Amino-1,3,4-thiadiazole | High (regioselective) | [3] |
| N-(2-thenoyl)-N'-aroylhydrazine | POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole | 75.3 | [5] |
| Thiophene-acylhydrazone | Chloramine-T | 2,5-disubstituted-1,3,4-oxadiazole | 92 | [6] |
| Benzoylhydrazide and Phenylisothiocyanate | TBTU, DIEA, DMF | 2-Anilino-5-phenyl-1,3,4-oxadiazole | 85 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole from N-(Thiophen-2-carbonyl)-N'-(benzoyl)hydrazine
This protocol is based on the cyclization of a diacylhydrazine using phosphorus oxychloride.[5]
Materials:
-
N-(Thiophen-2-carbonyl)-N'-(benzoyl)hydrazine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add N-(thiophen-2-carbonyl)-N'-(benzoyl)hydrazine.
-
Carefully add phosphorus oxychloride (POCl₃) in a 1:10 g/mL ratio to the diacylhydrazine under anhydrous conditions.
-
Heat the mixture on a water bath for 10 hours, ensuring the reaction mixture does not char.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole from Thiophene-2-carbohydrazide
This protocol involves the formation of a thiosemicarbazide intermediate followed by oxidative cyclization.
Materials:
-
Thiophene-2-carbohydrazide
-
Potassium thiocyanate
-
Hydrochloric acid
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Potassium iodide
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of Thiophene-2-carbonyl thiosemicarbazide
-
Dissolve thiophene-2-carbohydrazide in a suitable solvent.
-
Add an equimolar amount of potassium thiocyanate followed by the dropwise addition of hydrochloric acid.
-
Stir the reaction mixture at room temperature for the specified time until the thiosemicarbazide precipitates.
-
Filter the solid, wash with cold water, and dry to obtain the thiosemicarbazide intermediate.
Step 2: Oxidative Cyclization to 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole
-
Suspend the thiophene-2-carbonyl thiosemicarbazide in dichloromethane (DCM).
-
Add potassium iodide followed by the portion-wise addition of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted DBDMH.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole.
Visualizations
Caption: Competing reaction pathways in the synthesis from a thiophene-acyl-thiosemicarbazide precursor.
Caption: A troubleshooting workflow for addressing low yields in thiophene-oxadiazole synthesis.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. isca.me [isca.me]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Cyclization of N-(2-thenoyl)-N'-aroylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the cyclization of N-(2-thenoyl)-N'-aroylhydrazine to form 2-(thiophen-2-yl)-5-aryl-1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2,5-disubstituted-1,3,4-thiadiazoles from N,N'-diacylhydrazines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient reagent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature. - Consider switching to a more reactive thionating agent (e.g., Lawesson's reagent if currently using P₄S₁₀) or exploring microwave-assisted synthesis to potentially reduce reaction times and increase yields.[1][2] |
| Decomposition of starting material or product: Harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids, can lead to decomposition. | - If using strong acids like concentrated H₂SO₄, maintain the lowest effective temperature.[1] - For methods employing reagents like polyphosphoric acid, heating for 1-2 hours at 100-120°C is often sufficient.[1] | |
| Poor solubility of starting materials: If the N-(2-thenoyl)-N'-aroylhydrazine is not fully dissolved, the reaction rate will be significantly reduced. | - Ensure adequate dissolution of the starting material. Using a co-solvent might be necessary. For instance, chloroform can be used as a co-solvent in syntheses using polyphosphate ester.[1] | |
| Formation of Side Products | Use of harsh sulfurizing agents: Reagents like phosphorus pentasulfide (P₂S₅) can lead to the formation of side products and often result in lower yields.[2] | - Consider using Lawesson's reagent, which is known to give higher yields and cleaner reactions.[2] - A milder and more chemoselective alternative is the use of elemental sulfur (S₈) in the presence of a base like sodium sulfide (Na₂S). This method is praised for its functional group tolerance.[3][4] |
| Reaction with other functional groups: If the aroyl moiety contains sensitive functional groups, they may react under the cyclization conditions. | - Employ milder reaction conditions. The elemental sulfur method is particularly suitable for substrates with diverse functional groups.[3][4] | |
| Difficult Purification | Contamination with phosphorus byproducts: When using Lawesson's reagent or P₂S₅, removal of lipophilic phosphorus-containing byproducts can be challenging.[3] | - Purification can often be achieved by silica gel column chromatography.[3] - In some cases, simple aqueous acid work-up followed by filtration can yield a pure product, especially when using the elemental sulfur method.[3] |
| Malodorous reaction mixture: Lawesson's reagent is known for its unpleasant smell.[3] | - Conduct the reaction in a well-ventilated fume hood. - Consider using alternative, less odorous sulfur sources like elemental sulfur.[3] | |
| Intermediate Formation without Cyclization | Ineffective dehydrating agent: The initial thionation of the diacylhydrazine may occur, but the subsequent cyclization to the thiadiazole fails. | - This suggests the dehydrating agent is not potent enough under the current conditions. Switching to a stronger dehydrating agent or moderately increasing the reaction temperature can facilitate the final cyclization step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclization of N-(2-thenoyl)-N'-aroylhydrazine?
A1: A prevalent method for the cyclization of N,N'-diacylhydrazines, such as N-(2-thenoyl)-N'-aroylhydrazine, to form 2,5-disubstituted-1,3,4-thiadiazoles involves the use of a thionating agent that also acts as a dehydrating agent. Traditionally, phosphorus pentasulfide (P₂S₅) and Lawesson's reagent have been widely used for this transformation.[2][5]
Q2: Are there any "greener" or milder alternatives to Lawesson's reagent or P₂S₅?
A2: Yes, recent research has focused on developing more environmentally friendly and chemoselective methods. One such method involves the use of elemental sulfur (S₈) in the presence of a base like sodium sulfide (Na₂S). This approach is operationally simple, tolerates a wide range of functional groups, and avoids the use of harsh and malodorous reagents.[3][4][6]
Q3: How can I monitor the progress of the cyclization reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the N-(2-thenoyl)-N'-aroylhydrazine and the appearance of the new product spot corresponding to the 1,3,4-thiadiazole.
Q4: What are the typical reaction conditions for this cyclization?
A4: Reaction conditions can vary significantly depending on the chosen method. Below is a summary of conditions for different reagents.
| Reagent | Solvent | Temperature | Time | Typical Yield |
| Lawesson's Reagent | Toluene, Dioxane | Reflux | Several hours | Good to excellent[5] |
| Phosphorus Pentasulfide (P₂S₅) | Pyridine, Toluene | Reflux | Several hours | Moderate, often with side products[2] |
| Elemental Sulfur (S₈) / Na₂S·9H₂O | DMF | Room Temperature | ~24 hours | Excellent[3][4] |
| Phosphorus Oxychloride (POCl₃) | N/A (neat) | Reflux | 6-24 hours | Good[7][8] |
| Polyphosphoric Acid (PPA) | N/A (neat) | 100-120°C | 1-2 hours | Good[1] |
Q5: What is the proposed mechanism for the formation of the 1,3,4-thiadiazole ring from a diacylhydrazine?
A5: The reaction is believed to proceed through the thionation of one or both carbonyl groups of the diacylhydrazine by the sulfurizing agent (e.g., Lawesson's reagent). This is followed by an intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable aromatic 1,3,4-thiadiazole ring.[9]
Experimental Protocols
Protocol 1: Cyclization using Lawesson's Reagent
This protocol is a general procedure for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from N,N'-diacylhydrazines.
Materials:
-
N-(2-thenoyl)-N'-aroylhydrazine
-
Lawesson's Reagent
-
Anhydrous Toluene (or Dioxane)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-(2-thenoyl)-N'-aroylhydrazine in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove phosphorus byproducts and obtain the pure 2-(thiophen-2-yl)-5-aryl-1,3,4-thiadiazole.[5]
Protocol 2: Cyclization using Elemental Sulfur
This protocol offers a milder and more environmentally benign approach.[3]
Materials:
-
N-(2-thenoyl)-N'-aroylhydrazine
-
Elemental Sulfur (S₈)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF)
-
2 N Hydrochloric Acid (HCl)
-
Silica Gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography
Procedure:
-
To a flask containing N,N-Dimethylformamide (DMF) under a nitrogen atmosphere, add the N-(2-thenoyl)-N'-aroylhydrazine (1 equivalent).
-
Add elemental sulfur (S₈, 2 equivalents) and sodium sulfide nonahydrate (Na₂S·9H₂O, 1.8 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting acylhydrazine is consumed (typically 24 hours).
-
Upon completion, add 2 N HCl solution and continue stirring for an additional 2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
If necessary, purify the crude residue by silica-gel flash-column chromatography.[3]
Visualizations
Reaction Workflow
Caption: General experimental workflow for the cyclization reaction.
Proposed Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Easy synthesis of 1,3,4-thiadiazoles from acyl hydrazides and sulfur. [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Sulfur-Containing Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry of sulfur-containing heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ionization & Signal Intensity Issues
Q1: I am observing a weak or no signal for my sulfur-containing heterocycle. What are the likely causes and how can I improve the signal intensity?
A1: Poor signal intensity for sulfur-containing heterocycles is a common issue and can stem from several factors, including inefficient ionization, ion suppression, or suboptimal instrument settings.[1]
Troubleshooting Steps:
-
Optimize Ionization Technique: The choice of ionization source is critical.[1]
-
Electrospray Ionization (ESI): Often the first choice, especially for polar molecules. For weakly basic compounds, adding a small amount of acid (e.g., formic acid) to the mobile phase can enhance the formation of [M+H]+ ions.[2] Conversely, for acidic protons, a basic mobile phase additive (e.g., ammonium hydroxide) can improve signal in negative ion mode.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative for less polar, more volatile compounds that do not ionize well by ESI.[4]
-
Chemical Ionization (CI): Can provide enhanced selectivity, for instance, using ammonia as a reagent gas can selectively ionize nitrogen and sulfur heterocycles.[5]
-
-
Adjust Ion Source Parameters:
-
Sprayer Voltage (ESI): Optimizing the sprayer voltage can significantly improve sensitivity. It's often beneficial to use lower electrospray voltages to avoid unstable signals or corona discharge.[6]
-
Temperatures and Gas Flows: Ensure that the ion source temperatures and gas flows are appropriate for your analyte and solvent system.[7]
-
-
Address Potential Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[8][9]
-
Improve Chromatographic Separation: Modify your LC method to separate the analyte from interfering matrix components.
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1]
-
Matrix-Matched Standards: Use matrix-matched standards for calibration to compensate for matrix effects, especially in quantitative analyses.[1]
-
-
Check Sample Concentration: The sample might be too dilute. If possible, concentrate the sample. However, be aware that overly concentrated samples can also lead to ion suppression.[1]
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]
Q2: I am seeing multiple unexpected ions (adducts) in the mass spectrum of my sulfur-containing compound. How can I identify and minimize them?
A2: Adduct formation is common in soft ionization techniques like ESI, where ions are formed by the association of the analyte molecule with cations or anions present in the sample or mobile phase.[10]
Common Adducts: Unwanted adducts can complicate spectral interpretation. Common adducts in positive ion mode include [M+Na]+, [M+K]+, and [M+NH4]+.[11]
Troubleshooting Steps:
-
Identify the Adducts: Calculate the mass difference between the unexpected ions and the expected molecular ion [M+H]+ or M+. This will help in identifying the adduct species.
-
Minimize Salt Contamination:
-
High-Purity Solvents and Reagents: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.[6]
-
Glassware: Be aware that older glassware can be a source of sodium ions.[10]
-
Sample Matrix: Biological samples often have high salt concentrations. Implement rigorous sample preparation to remove these salts.[6]
-
-
Mobile Phase Additives: While additives like ammonium formate can be helpful for ionization, they can also lead to adduct formation (e.g., [M+NH4]+). Optimize the concentration of such additives.
-
Use of Adduct-Reducing Additives: In some cases, specific additives like ascorbic acid have been shown to reduce the formation of unwanted adducts.[12]
Fragmentation & Spectral Interpretation Issues
Q3: The fragmentation pattern of my sulfur-containing heterocycle is complex and difficult to interpret. What are the common fragmentation pathways for these compounds?
A3: Sulfur-containing heterocycles exhibit characteristic fragmentation patterns that can aid in their identification. The presence of sulfur also results in a distinct isotopic pattern, with a notable M+2 peak due to the 34S isotope (natural abundance of ~4.2%).[13][14]
Common Fragmentation Pathways:
-
Thiazoles: Thiazoles typically show abundant molecular ions. Fragmentation is specific and can be used for structure elucidation. For example, adjacent methyl and ester substituents can lead to a characteristic "ortho-effect" on electron impact.[15][16] Fragmentation often involves the loss of small molecules like HCN, followed by the cleavage of the thiazole ring.[13]
-
Thiophenes: The fragmentation of thiophene-containing compounds often involves the cleavage of the thiophene ring.
-
Fused Systems (e.g., Thiazolo[3,2-a]pyrimidines): In fused systems, the fragmentation often begins with the less stable ring. For instance, in thiazolo[3,2-a]pyrimidines, the thiazole ring tends to fragment before the pyrimidine ring.[13] This is followed by the loss of functional groups from the side chains.
Troubleshooting and Interpretation Tips:
-
Isotopic Pattern: Always check for the characteristic M+2 peak to confirm the presence of sulfur.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition and elucidating fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to establish precursor-product relationships and map out the fragmentation pathways.
-
In-Source Fragmentation: Be aware of the possibility of in-source fragmentation, where molecules fragment in the ion source before entering the mass analyzer.[17] This can be controlled by adjusting the ion source parameters (e.g., cone voltage).[17] Studies have shown that in-source fragmentation is a frequent phenomenon for natural compounds, with moieties like hydroxyl, lactone, and glycosyl being particularly labile.[18]
Q4: I am not observing the expected molecular ion for my compound. What could be the reason?
A4: The absence of a molecular ion can be due to several factors, particularly the stability of the molecule under the chosen ionization conditions.
Possible Causes and Solutions:
-
"Hard" Ionization Techniques: Techniques like Electron Ionization (EI) impart a large amount of energy, which can lead to extensive fragmentation and a very low abundance or even absence of the molecular ion peak.[10]
-
In-Source Fragmentation: Even with soft ionization, some molecules are labile and can fragment in the ion source.[17][18]
-
Solution: Reduce the energy in the ion source by lowering voltages (e.g., cone voltage or fragmentor voltage) and temperatures.[17]
-
-
Analyte Instability: The compound itself may be thermally unstable and decompose in the ion source.
-
Solution: Lower the ion source temperature.
-
-
No Ionization: The compound may not be ionizing under the current conditions.
-
Solution: Re-evaluate the ionization mode (positive vs. negative) and the mobile phase additives as described in Q1.
-
Data & Protocols
Table 1: Common Adducts in ESI-MS and their Mass Shifts
| Adduct Ion | Mass-to-Charge (m/z) | Ionization Mode | Common Source |
| Protonated Molecule | [M+H]+ | Positive | Acidic mobile phase |
| Sodium Adduct | [M+Na]+ | Positive | Glassware, solvents, buffers |
| Ammonium Adduct | [M+NH4]+ | Positive | Ammonium-based buffers |
| Potassium Adduct | [M+K]+ | Positive | Glassware, solvents, buffers |
| Deprotonated Molecule | [M-H]- | Negative | Basic mobile phase |
| Formate Adduct | [M+HCOO]- | Negative | Formic acid in mobile phase |
| Acetate Adduct | [M+CH3COO]- | Negative | Acetic acid in mobile phase |
Experimental Protocol: General Approach for LC-MS Method Development for Sulfur-Containing Heterocycles
This protocol provides a starting point and should be optimized for the specific analyte and matrix.
-
Sample Preparation:
-
For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample in the initial mobile phase.
-
For complex matrices (e.g., plasma, tissue extracts), perform a sample cleanup to remove interferences. A generic Solid-Phase Extraction (SPE) protocol can be adapted:
-
Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point for many heterocyclic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. Hold at high organic for a short period to wash the column, then return to initial conditions and equilibrate.
-
Flow Rate: Dependent on the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: Typically maintained at 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Start with Electrospray Ionization (ESI).
-
Polarity: Screen both positive and negative ion modes.
-
Initial ESI Parameters (as a starting point):
-
Capillary Voltage: 3-4 kV
-
Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) to minimize in-source fragmentation and gradually increase to optimize signal.
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (Nitrogen): Adjust based on the instrument manufacturer's recommendations.
-
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and any adducts. Then, develop a targeted MS/MS method (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for quantification if needed.
-
Visual Troubleshooting Workflows
Caption: Workflow for troubleshooting poor signal intensity.
Caption: Workflow for interpreting complex fragmentation patterns.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. longdom.org [longdom.org]
- 9. nebiolab.com [nebiolab.com]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 13. article.sapub.org [article.sapub.org]
- 14. whitman.edu [whitman.edu]
- 15. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 17. In-source fragmentation [jeolusa.com]
- 18. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. as.uky.edu [as.uky.edu]
"Refining protocols for biological assays with 1,3,4-oxadiazole derivatives"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during biological assays involving 1,3,4-oxadiazole derivatives.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: My 1,3,4-oxadiazole derivative, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What is happening and how can I resolve this?
-
Answer: This is a common challenge known as "precipitation upon dilution" and occurs when the concentration of your compound exceeds its solubility limit in the aqueous buffer. While many 1,3,4-oxadiazole derivatives are soluble in organic solvents like DMSO, their aqueous solubility can be significantly lower, especially for those with aryl substituents.[1][2]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally under 0.5%) to maintain a balance between compound solubility and minimizing solvent effects on the assay.[2]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes enhance the compound's solubility in the final aqueous solution.[2]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Solubility Enhancement Techniques: For persistent solubility issues, consider formulation strategies such as complexation with cyclodextrins.[2]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Question: I am observing significant variability in the results of my biological assays with a specific 1,3,4-oxadiazole derivative. What are the potential causes and how can I improve reproducibility?
-
Answer: Inconsistent results are often linked to issues with compound solubility and stability.[2] The actual concentration of the dissolved compound might differ between experiments if it is not fully dissolved or if it precipitates over time.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock solutions to confirm that the compound is fully dissolved. Gentle warming or sonication may be necessary to achieve complete dissolution.[2]
-
Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions of your 1,3,4-oxadiazole derivative immediately before each experiment to minimize degradation or precipitation.
-
Evaluate Compound Stability: If you suspect your compound is unstable in DMSO, consider alternative solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your specific assay.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What are the common biological activities of 1,3,4-oxadiazole derivatives?
-
Answer: 1,3,4-Oxadiazole derivatives are a versatile class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and analgesic properties.[1][3][4] Their diverse pharmacological effects are attributed to the unique chemical properties of the 1,3,4-oxadiazole ring.[3]
-
Question: What are the known mechanisms of action for the anticancer effects of 1,3,4-oxadiazole derivatives?
-
Answer: The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit various enzymes and growth factors crucial for cancer cell proliferation and survival.[5][6] Key molecular targets include telomerase, topoisomerase, histone deacetylase (HDAC), and thymidylate synthase.[5][7] Some derivatives have also been shown to induce apoptosis and disrupt the cell cycle.[7]
-
Question: How do 1,3,4-oxadiazole derivatives exert their antimicrobial effects?
-
Answer: The antimicrobial mechanism of action for some 1,3,4-oxadiazole derivatives involves the inhibition of essential microbial enzymes. For instance, some antifungal derivatives target lanosterol-14α-demethylase (a cytochrome P450 enzyme, CYP51), which is vital for fungal cell membrane synthesis.[8] In bacteria, potential targets include DNA gyrase.[8]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected 1,3,4-oxadiazole derivatives.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 65 | HEPG2, HELA, SW1116, BGC823 | Telomerase Inhibition | 1.27 ± 0.05 | [5] |
| 87 | SNB-75 (CNS), UO-31 (Renal) | Growth Inhibition | 95.70% (Mean Growth Percent) | [5] |
| 4h | A549 | Cytotoxicity | <0.14 | [7] |
| 4i | A549 | Cytotoxicity | 1.59 | [7] |
| 4l | A549 | Cytotoxicity | 1.80 | [7] |
| AMK OX-8 | A549 | Cytotoxicity | 25.04 | [9] |
| AMK OX-9 | A549 | Cytotoxicity | 20.73 | [9] |
| AMK OX-10 | HeLa | Cytotoxicity | 5.34 | [9] |
| AMK OX-12 | HeLa | Cytotoxicity | 32.91 | [9] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | Planktonic Cell Inhibition | 4 - 16 | [10] |
| OZE-II | S. aureus | Planktonic Cell Inhibition | 4 - 16 | [10] |
| OZE-III | S. aureus | Planktonic Cell Inhibition | 8 - 32 | [10] |
| 40a-c | Mycobacterium strains | Antitubercular Activity | 3.90 | [8] |
| 50a-c | Candida strains | Antifungal Activity | 0.78 - 3.12 | [8] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a 1,3,4-oxadiazole derivative that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a specified density and allow them to adhere overnight.
-
Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[9]
-
2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of a 1,3,4-oxadiazole derivative that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).
-
Perform serial two-fold dilutions of the 1,3,4-oxadiazole derivatives in a suitable broth medium in a 96-well microtiter plate.
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Add the standardized microbial inoculum to each well.
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Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
-
Visualizations
Caption: General experimental workflow for biological assays.
Caption: Simplified signaling pathway of 1,3,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. jchemrev.com [jchemrev.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by the thione-thiol tautomerism. This compound can exist in two interconverting forms: the thione form and the thiol form. The equilibrium between these two forms is dependent on the solvent, pH, and temperature of the solution. The thiol form is generally more reactive and susceptible to oxidation, while the thione form is typically more stable.
Q2: What are the recommended solvents for dissolving and storing this compound?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is pH-dependent. In basic conditions, the thiol form is deprotonated to a thiolate anion, which is highly susceptible to oxidation, leading to the formation of disulfides and other degradation products. Acidic conditions can also promote hydrolysis of the oxadiazole ring, although this is generally slower than base-catalyzed degradation. For optimal stability in aqueous media, it is recommended to maintain a neutral or slightly acidic pH.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound are oxidation and hydrolysis. The thiol group is prone to oxidation, especially in the presence of air or other oxidizing agents, which can lead to the formation of disulfide dimers. The 1,3,4-oxadiazole ring can undergo hydrolytic cleavage under strong acidic or basic conditions, breaking down into smaller components.
Q5: Are there any known cellular targets or signaling pathways associated with this compound?
A5: While specific signaling pathways for this compound have not been fully elucidated, the broader class of 1,3,4-oxadiazole derivatives has been investigated for a range of biological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. Some derivatives have been shown to inhibit enzymes such as glucosamine-6-phosphate synthase (GlmS) and HIV-1 Tat-mediated viral transcription.[1] Further research is needed to determine the specific cellular targets of the thiophene-substituted analog.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation During Synthesis
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature. |
| Impure starting materials | Ensure the purity of the starting materials (e.g., 2-thiophenecarboxylic acid hydrazide and carbon disulfide) before starting the synthesis. |
| Incorrect pH | The cyclization step to form the oxadiazole ring is often base-catalyzed. Ensure the appropriate amount of base (e.g., potassium hydroxide) is used.[2] |
| Inefficient work-up | During acidification to precipitate the product, add the acid slowly and cool the solution to maximize precipitation. |
Issue 2: Compound Degradation During Storage or Experiments
| Potential Cause | Suggested Solution |
| Oxidation of the thiol group | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from air and moisture. For solutions, use deoxygenated solvents and prepare them fresh before use. |
| Hydrolysis in protic solvents | Avoid prolonged storage in protic solvents, especially water, methanol, and ethanol. If these solvents are necessary for your experiment, prepare the solution immediately before use. |
| Exposure to light | Some heterocyclic compounds are light-sensitive. Store the compound in an amber vial or a container protected from light. |
| High temperatures | Avoid exposing the compound to high temperatures for extended periods. Store at recommended temperatures (typically 2-8 °C or -20 °C for long-term storage). |
Issue 3: Inconsistent Results in Biological Assays
| Potential Cause | Suggested Solution |
| Thione-thiol tautomerism | The presence of two tautomers in solution can lead to variability. Allow the solution to equilibrate at a constant temperature before starting the assay. Consider that one tautomer may be more biologically active than the other. |
| Interaction with assay components | The thiol group can react with certain components of biological assay buffers or media. Run appropriate controls to check for any non-specific interactions. |
| Poor solubility in assay buffer | If the compound precipitates in the aqueous assay buffer, consider using a co-solvent like DMSO. Ensure the final concentration of the co-solvent is low and does not affect the assay. |
Data Presentation
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂OS₂ | [3] |
| Molecular Weight | 184.24 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water. | General knowledge for this class of compounds |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[2]
Materials:
-
2-Thiophenecarboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
Dissolve 2-thiophenecarboxylic acid hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in a minimum amount of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60 °C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated RP-HPLC method to determine the percentage of degradation and identify any degradation products. A typical mobile phase could be a gradient of acetonitrile and water. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
"Minimizing impurities in the synthesis of oxadiazole compounds"
Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities in their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1,3,4-oxadiazoles?
A1: Common impurities in 1,3,4-oxadiazole synthesis often depend on the synthetic route. When starting from carboxylic acids and acyl hydrazides, incomplete cyclization can leave unreacted starting materials or diacylhydrazine intermediates.[1] The choice of cyclodehydrating agent (e.g., POCl₃, SOCl₂, PPA) can also lead to specific byproducts.[1][2] For instance, harsh dehydrating conditions might cause degradation of sensitive functional groups on your starting materials.
Q2: I am synthesizing a 1,2,4-oxadiazole and I'm getting an isomeric impurity. What could it be?
A2: A common isomeric impurity is the corresponding 1,3,4-oxadiazole. This can occur under certain photochemical conditions where 3-amino-1,2,4-oxadiazoles can rearrange.[3] Another possibility, especially with 3,5-disubstituted 1,2,4-oxadiazoles, is a thermal rearrangement known as the Boulton-Katritzky rearrangement, which can be facilitated by acid or moisture.[3]
Q3: My 1,2,4-oxadiazole synthesis is giving a low yield, and I see a lot of my amidoxime starting material. What is happening?
A3: A likely cause is the cleavage of the O-acyl amidoxime intermediate before cyclization can occur. This side reaction is particularly common in aqueous or protic media, or with prolonged heating.[3] To mitigate this, it is recommended to minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions, especially if a base is used.[3]
Q4: Can microwave irradiation improve my oxadiazole synthesis and reduce impurities?
A4: Yes, microwave irradiation can be a very effective tool. It often leads to significantly shorter reaction times and can improve yields by minimizing the formation of byproducts that may result from prolonged heating.[4][5] For example, it can be used to efficiently effect cyclodehydration in the synthesis of 1,2,4-oxadiazoles.[3]
Q5: My crude product is an oil or a gum. How can I purify it?
A5: An oily or gummy product often indicates the presence of impurities or residual solvent.[6] Several techniques can be employed to solidify the product for easier purification:
-
Trituration: Stirring the oil with a solvent in which your product is insoluble, but the impurities are soluble (e.g., hexanes, diethyl ether).[6]
-
Solvent Evaporation with a Co-solvent: Dissolving the product in a volatile solvent (e.g., DCM) and adding a non-polar co-solvent like toluene can help remove high-boiling point solvents like DMF or DMSO via azeotropic distillation.[6]
-
Lyophilization (Freeze-drying): If your compound is water-soluble and stable, freeze-drying can be an effective method for removing residual water and other volatile solvents.[6]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
| Probable Cause | Recommended Solution |
| Insufficiently forcing cyclization conditions. | Increase the reaction temperature or switch to a more potent cyclizing agent. For instance, if heating in toluene is ineffective for a 1,2,4-oxadiazole synthesis, consider microwave irradiation.[3] For 1,3,4-oxadiazoles, a variety of dehydrating agents like POCl₃, PPA, or Burgess reagent can be explored.[7] |
| Poor quality of starting materials or reagents. | Ensure the purity of your starting materials and the activity of your reagents. For example, some dehydrating agents can be sensitive to moisture. |
| Sub-optimal reaction time. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Isomeric or Rearranged Products
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (for 1,2,4-oxadiazoles). [3] | This thermal rearrangement can be triggered by heat, acid, or moisture.[3] Ensure anhydrous conditions and avoid acidic workups. Purification under neutral conditions is recommended. |
| Formation of 1,3,4-oxadiazole from a 1,2,4-oxadiazole precursor. [8] | This can occur under photochemical conditions, especially with 3-amino-1,2,4-oxadiazoles in a basic medium.[8] Protect the reaction and the isolated product from prolonged exposure to light. |
| Nitrile oxide dimerization (in 1,3-dipolar cycloaddition for 1,2,4-oxadiazoles). [3] | The nitrile oxide intermediate can dimerize to form a furoxan. To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess.[3] |
Data Presentation
Table 1: Comparison of Common Purification Methods for Oxadiazole Compounds
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds.[6] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >98% | Variable | Can provide highly pure crystalline products.[6] | Finding a suitable solvent system can be challenging; yield can be low. |
| Liquid-Liquid Extraction | Variable | >90% | Good for removing acidic or basic impurities.[6] | Not effective for impurities with similar solubility to the product. |
| Trituration | Variable | >80% | Simple and quick for removing small amounts of soluble impurities from a solid.[6] | Not a high-resolution technique; may not be effective for all impurity profiles. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the oxadiazole compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can be placed in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Microwave-Assisted Synthesis of a 1,2,4-Oxadiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a sealed microwave vessel, combine the amidoxime (1.1 mmol) and a suitable base (e.g., dry potassium carbonate, 2.5 mmol) in an anhydrous solvent (e.g., DCM, 6 mL) under an inert atmosphere (e.g., nitrogen).[8]
-
Addition of Acylating Agent: Add a solution of the acyl chloride (1.0 mmol) in the anhydrous solvent dropwise to the stirring mixture at room temperature.[8]
-
Silica-Supported Cyclization: Once the acylation is complete (monitor by TLC), add silica gel (e.g., 1 g) to the reaction mixture.[3]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a free-flowing powder.[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[3][8]
-
Purification: After cooling, the product can be purified directly by loading the silica-supported crude material onto a column for chromatography.[8]
Visualizations
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. journalspub.com [journalspub.com]
- 6. benchchem.com [benchchem.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of Thiophene-2-carbohydrazide (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete hydrazinolysis of the starting ester. | - Increase reaction time and/or temperature under reflux. - Ensure a sufficient excess of hydrazine hydrate is used.[1] - For less reactive esters, consider using microwave irradiation to reduce reaction time and potentially increase yield.[1] |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient purification. | - Ensure complete removal of unreacted starting materials and byproducts. - Recrystallization from a suitable solvent such as ethanol is often effective.[2] |
Issue 2: Low Yield of this compound (Final Product)
| Possible Cause | Suggested Solution |
| Incomplete cyclization reaction. | - Ensure the reaction is carried out in a suitable basic medium (e.g., alcoholic KOH).[3][4] - Optimize the molar ratio of thiophene-2-carbohydrazide to carbon disulfide. - Increase the reaction temperature or time, monitoring by TLC. |
| Formation of byproducts. | - Control the temperature during the addition of carbon disulfide, as the reaction can be exothermic. - The formation of dithiocarbazinate salts is an intermediate step; ensure conditions are favorable for cyclization to the oxadiazole. |
| Product loss during workup. | - Carefully control the pH during acidification to precipitate the product.[5] - Ensure the product is thoroughly washed to remove inorganic salts. |
Issue 3: Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted thiophene-2-carbohydrazide. | - Improve the efficiency of the cyclization step (see Issue 2). - Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-dioxane mixture).[6] |
| Potassium dithiocarbazinate intermediate. | - Ensure complete cyclization by optimizing reaction time and temperature. - Acidify the reaction mixture properly to convert the salt to the final product. |
| Side-reaction products. | - Maintain a controlled temperature throughout the reaction. - Use purified starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiophene-2-carbohydrazide on a larger scale?
A1: The most established and widely used method for industrial production is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester, such as the methyl or ethyl ester, using hydrazine hydrate in an alcoholic solvent like ethanol.[1] This method is favored for its operational simplicity and the high purity of the resulting product, with yields often exceeding 90%.[1]
Q2: What are the key safety precautions when working with carbon disulfide (CS2) at scale?
A2: Carbon disulfide is highly flammable and toxic. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.[7]
-
Using explosion-proof equipment and grounding all containers to prevent static discharge.[8]
-
Keeping away from all sources of ignition, including open flames, hot surfaces, and sparks.[8]
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Having a spill kit and emergency procedures in place.
Q3: What are the primary hazards associated with hydrazine hydrate?
A3: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[2][9] It can cause severe skin and eye burns upon contact and is harmful if inhaled or swallowed.[2] It is also a combustible liquid and can react violently with oxidizing agents.[1] Always handle hydrazine hydrate in a fume hood with appropriate PPE.
Q4: How can the purity of the final product, this compound, be improved?
A4: Recrystallization is a common and effective method for purifying the final product.[5] Suitable solvents include ethanol or mixtures of ethanol and dioxane.[6] It is important to ensure that all inorganic salts from the workup are removed by thorough washing before recrystallization.
Q5: What is the thiol-thione tautomerism observed in the final product?
A5: this compound can exist in two tautomeric forms: the thiol form and the thione form.[3][4] In the solid state, the thione form is often predominant. This equilibrium is a characteristic feature of this class of compounds.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Thiophene-2-carbohydrazide
| Method | Starting Material | Solvent | Reaction Time | Temperature | Yield | Reference |
| Conventional Heating | Methyl thiophene-2-carboxylate | Ethanol | Several hours | Reflux | >90% | [1] |
| Microwave Irradiation | Thiophene-2-carboxylic acid ester | Ethanol | ~5 minutes | - | ~87% | [1] |
| Activated Ester | Activated thiophene-2-carboxylate ester | - | - | Mild conditions | >90% | [2] |
Table 2: General Reaction Conditions for 5-Substituted-1,3,4-oxadiazole-2-thiols
| Parameter | Condition | Reference |
| Starting Materials | Carbohydrazide, Carbon Disulfide | [3][4] |
| Solvent | Ethanolic Potassium Hydroxide | [3][4] |
| Reaction Temperature | Reflux | [5] |
| Workup | Acidification (e.g., with HCl) | [5] |
| Purification | Recrystallization (e.g., from Ethanol) | [5] |
| Typical Yield | 65-88% | [10] |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-carbohydrazide
-
Materials:
-
Methyl thiophene-2-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl thiophene-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the resulting solution in an ice bath to induce crystallization.
-
Collect the precipitated thiophene-2-carbohydrazide by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve potassium hydroxide in ethanol.
-
Add thiophene-2-carbohydrazide to the basic solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise via the dropping funnel, ensuring the temperature is maintained below a certain threshold (e.g., 10-15 °C) to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period, then heat to reflux for several hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. lanxess.com [lanxess.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, and its analogs have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to inform further research and development in the pursuit of novel therapeutic agents. The core structure, featuring a thiophene ring linked to a 1,3,4-oxadiazole-2-thiol moiety, offers a versatile platform for structural modifications, leading to a diverse array of derivatives with potent antimicrobial and anticancer properties.
Quantitative Performance Analysis
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key performance data, focusing on their anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives
Thiadiazole analogs of the core structure have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this evaluation.
| Compound ID | Substitution Pattern | IC50 (µM) vs. HepG-2 (Liver Cancer) | IC50 (µM) vs. A-549 (Lung Cancer) | Reference |
| 4 | 2-((4-Methylbenzylidene)hydrazono)-3-(4-nitrophenyl)- | >100 | >100 | [1] |
| 7 | 2-(((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-(4-nitrophenyl)- | 65.4 | 81.2 | [1] |
| 9 | 2-((1-(Naphthalen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)- | >100 | >100 | [1] |
| 11 | 3-((3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)indolin-2-one | 45.8 | 60.5 | [1] |
| 20b | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)- | 4.37 ± 0.7 | 8.03 ± 0.5 | [1][2] |
| Cisplatin | (Standard Drug) | 5.2 ± 0.9 | 9.7 ± 1.1 | [1] |
From the data, it is evident that derivative 20b , with a 4-methoxybenzylidene substituent, demonstrates the most potent cytotoxic activity, with IC50 values comparable to or even better than the standard anticancer drug, Cisplatin, against both HepG-2 and A-549 cell lines.[1][2]
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Various analogs of 1,3,4-oxadiazole have been evaluated for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target Microorganism | MIC Range (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus (MSSA & MRSA) | 4 - 32 | [3] |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione N-Mannich Bases | Gram-positive & Gram-negative bacteria, Candida albicans | 0.5 - 8 | [4] |
| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives | Candida species | 0.007 - 0.06 (mg/mL) | [5] |
| Oxadiazole Compounds (LMM5 & LMM11) | Paracoccidioides spp. | 1 - 32 | [6] |
These results highlight the significant antimicrobial potential of 1,3,4-oxadiazole derivatives against a broad spectrum of pathogens, with some compounds exhibiting very low MIC values, indicating high potency.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound and its analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation with MTT)[7]
-
MTT solvent (e.g., acidified isopropanol or DMSO)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[9] Include untreated cells as a control.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values from the dose-response curves.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[5][6]
Materials:
-
Test compounds and standard antifungal agent (e.g., ketoconazole) dissolved in DMSO[5]
-
Fungal inoculum adjusted to a specific concentration (e.g., 2 × 10^4 yeast cells/mL)[6]
-
96-well microtiter plates
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compounds and the standard antifungal agent in the broth within the wells of a 96-well plate.[5]
-
Inoculation: Add the adjusted fungal inoculum to each well.
-
Controls: Include a negative control (medium only) and a positive control (medium with inoculum, no drug).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 7 days).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Molecular Mechanisms
To understand the mode of action of these compounds, it is essential to visualize the cellular pathways they modulate. Thiophene derivatives have been reported to induce apoptosis, a form of programmed cell death, in cancer cells.[10][11] The following diagrams illustrate a representative workflow for cytotoxicity screening and a plausible signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Validating the Anticancer Activity of 1,3,4-Thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines, operating through diverse mechanisms of action. This guide provides an objective comparison of the anticancer performance of several 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The in vitro cytotoxic activity of various 2,5-disubstituted 1,3,4-thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.
Table 1: IC50 Values (µM) of Selected 1,3,4-Thiadiazole Derivatives against Breast and Lung Cancer Cell Lines
| Compound ID | Structure | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | 53.4 | - | [1][2] |
| 8a | (Structure not fully specified in search results) | 1.62 - 4.61 | - | 1.62 | [3][4] |
| 32a | (Structure not fully specified in search results) | 3.31 | - | - | [4] |
| 32d | (Structure not fully specified in search results) | 9.31 | - | - | [4] |
| 1h,l | 4-fluorobenzyl derivatives | 3.26 - 15.7 | - | 2.79 | [5] |
| Compound 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 | - | - | [6][7][8] |
Table 2: IC50 Values (µM) of Selected 1,3,4-Thiadiazole Derivatives against Colon and Liver Cancer Cell Lines
| Compound ID | Structure | HCT-116 (Colon) | LoVo (Colon) | HepG2 (Liver) | Reference |
| 18a-h | Pyridine derivatives | 2.03 - 37.56 | - | 2.03 - 37.56 | [4] |
| Compound 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | - | 2.44 | - | [6][7][8] |
| 14a-c | 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine | - | - | 2.32 - 8.35 | [4] |
Mechanisms of Anticancer Action
1,3,4-Thiadiazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated the ability of 1,3,4-thiadiazole derivatives to induce apoptosis and cause cell cycle arrest in cancer cells.
Table 3: Apoptotic and Cell Cycle Effects of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Compound 19 | MCF-7 | Increased early apoptosis to 15% | G2/M phase | [9][10] |
| Compound 6b | MCF-7 | Increased necrotic cells to 12.5% (did not induce apoptosis) | Increased sub-G1 population | [9][10] |
| Compound 32a | MCF-7 | Pro-apoptotic (increase in Bax/Bcl-2 ratio, caspases 6, 7, and 9) | G2/M phase | [4] |
| Compound 36e | MCF-7 | Induced early apoptosis | G2/M phase | [4] |
| Compounds 8, 9, 10, 12, 13, 14 | MCF-7 | Dose-dependent induction of apoptosis | - | [11] |
Inhibition of Signaling Pathways
A crucial aspect of the anticancer activity of 1,3,4-thiadiazole derivatives is their ability to modulate critical signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. The derivative 8a has been shown to decrease the expression of phosphorylated PI3K, Akt, and mTOR proteins in A549 and MDA-MB-231 cells, indicating its inhibitory effect on this pathway.[3]
2. EGFR and HER2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many cancers, particularly breast cancer. Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of EGFR and HER2. For instance, compounds 32a and 32d exhibited strong enzymatic inhibition of EGFR with IC50 values of 0.08 and 0.30 µM, respectively.[4] Western blot analysis has confirmed the ability of some derivatives to inhibit the phosphorylation of both EGFR and HER2.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the desired concentration of the 1,3,4-thiadiazole derivative for the specified time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with the 1,3,4-thiadiazole derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-mTOR, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize the expression of the target proteins.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 1,3,4-thiadiazole derivatives and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.
Caption: Inhibition of EGFR and HER2 signaling by 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow for validating the anticancer activity of 1,3,4-thiadiazole derivatives.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparison of synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles"
A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. This has led to the development of numerous synthetic strategies for 2,5-disubstituted 1,3,4-oxadiazoles. This guide provides a comparative overview of three prevalent synthetic routes: the oxidative cyclization of acylhydrazones, the cyclodehydration of diacylhydrazines, and a one-pot electrosynthesis from aldehydes and hydrazides.
Data Presentation
The following table summarizes the key quantitative data for each of the three highlighted synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oxidative Cyclization of Acylhydrazones | Iodine (catalytic), H2O2 | Acetonitrile | Room Temp. | 2-6 h | 80-95 | [1] |
| Cyclodehydration of Diacylhydrazines | Phosphoryl Chloride (POCl3) | Neat (reflux) | 100-110 | 1-2 h | 75-90 | [2][3] |
| One-Pot Electrosynthesis | DABCO (mediator), Et4NBF4 | Acetonitrile/Methanol | Room Temp. | 4-6 h | up to 83 | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Oxidative Cyclization of Acylhydrazones using Iodine
This method represents an environmentally benign approach to 2,5-disubstituted 1,3,4-oxadiazoles, utilizing a catalytic amount of iodine in the presence of hydrogen peroxide as an oxidant.[1]
General Procedure: To a solution of the acylhydrazone (1 mmol) in acetonitrile (10 mL), iodine (0.1 mmol) is added, followed by the dropwise addition of aqueous hydrogen peroxide (30% w/v, 2 mmol). The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Cyclodehydration of Diacylhydrazines using Phosphoryl Chloride
A classical and widely used method for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent such as phosphoryl chloride.[2][3]
General Procedure: A mixture of the 1,2-diacylhydrazine (1 mmol) and phosphoryl chloride (5 mL) is heated under reflux at 100-110 °C for 1-2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with a cold dilute sodium bicarbonate solution, and then with cold water until neutral. The solid product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
One-Pot Electrosynthesis from Aldehydes and Hydrazides
This modern approach offers a mild and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available aldehydes and hydrazides via an indirect electrochemical oxidation.[4]
General Procedure: To an ElectraSyn 2.0 reaction vial equipped with a stirrer bar, the aldehyde (0.25 mmol), hydrazide (0.25 mmol), and methanol (1.2 mL) are added. The mixture is stirred until the formation of the acylhydrazone is complete, as monitored by LCMS. Tetraethylammonium tetrafluoroborate (54.4 mg, 0.25 mmol), DABCO (28.1 mg, 0.25 mmol), and acetonitrile (2.4 mL) are then added. The reaction mixture is electrolyzed under a constant current of 5 mA at room temperature using a graphite anode and a platinum foil cathode, with stirring at 400 rpm, until a total charge of 3 F mol⁻¹ has passed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to give the desired 2,5-disubstituted 1,3,4-oxadiazole.
Mandatory Visualization
The following diagrams illustrate the logical workflow of each described synthetic route.
Caption: Oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole.
Caption: Cyclodehydration of a diacylhydrazine to a 1,3,4-oxadiazole.
Caption: One-pot electrosynthesis of a 1,3,4-oxadiazole.
References
- 1. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and other selected thiophene-containing heterocyclic compounds. The information presented is based on available experimental data from peer-reviewed scientific literature, focusing on antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, five-membered rings containing nitrogen, oxygen, and sulfur atoms, such as oxadiazoles, thiadiazoles, and triazoles, are of significant interest due to their diverse biological activities.[1][2] The incorporation of a thiophene ring into these structures can further modulate their therapeutic potential.[3] This guide focuses on this compound and compares its known biological activities with those of other thiophene-bearing heterocycles to provide a valuable resource for drug discovery and development.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound and comparable heterocyclic compounds. Direct comparative studies for all activities of the target molecule are limited in the available literature; therefore, data for closely related structures are included to provide a broader context.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazoline-2-thione Derivatives | |||
| 3-(4-Bromophenylaminomethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | Staphylococcus aureus IFO 3060 | 12.5 | [4] |
| Bacillus subtilis IFO 3007 | 25 | [4] | |
| 3-(4-Chlorophenylaminomethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | Staphylococcus aureus IFO 3060 | 12.5 | [4] |
| Bacillus subtilis IFO 3007 | 12.5 | [4] | |
| Thiophene-containing Triazole Derivatives | |||
| 4-(4-Bromophenyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus aureus ATCC 29213 | 15.62 | [5] |
| Bacillus subtilis ATCC 6633 | 31.25 | [5] | |
| Escherichia coli ATCC 25922 | > 1000 | [5] | |
| Reference Antibiotic | |||
| Ampicillin | Staphylococcus aureus IFO 3060 | 1.56 | [4] |
| Bacillus subtilis IFO 3007 | 3.12 | [4] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazoline-2-thione Derivatives | |||
| 3-Arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Candida albicans IFO 0583 | > 100 | [4] |
| Thiophene-containing Triazole Derivatives | |||
| 4-Haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Candida albicans | Inactive | [5] |
| Reference Antifungal | |||
| Clotrimazole | Candida albicans IFO 0583 | 6.25 | [4] |
Table 3: Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiolate | Caco-2 (Colon Carcinoma) | 69.24 | |
| Thiophene-containing Oxadiazole Derivatives | |||
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 (Colon Carcinoma) | 5.3 | [6] |
| Thiophene-containing Thiadiazole Derivatives | |||
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Hepatocellular Carcinoma) | 4.37 | [7] |
| A-549 (Lung Carcinoma) | 8.03 | [7] | |
| Reference Anticancer Drug | |||
| 5-Fluorouracil | Caco-2 (Colon Carcinoma) | 8.6 | [6] |
Table 4: Anti-inflammatory Activity (COX Inhibition, IC₅₀ in µM)
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Thiophene Derivatives | |||
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | [8] |
| COX-1 | 45.65 | [8] | |
| Thiadiazole Derivatives | |||
| Thiadiazole derivative 26 | COX-2 | >555.5 | [1] |
| Triazole Derivatives | |||
| Diaryl-1,2,4-triazole derivative 21a | COX-2 | 1.98 | [9] |
| COX-1 | 8.85 | [9] | |
| Reference Drug | |||
| Celecoxib | COX-2 | 0.95 | [9] |
| COX-1 | 6.12 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[10][11][12]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the appropriate test broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][13][14][15][16]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: COX Inhibition Assay
The ability of compounds to inhibit cyclooxygenase (COX) enzymes is a measure of their anti-inflammatory potential.[17][18][19][20]
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds are dissolved in a suitable solvent and prepared at various concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the COX enzyme, heme, and the test compound in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The activity of the COX enzyme is determined by measuring the production of prostaglandins (e.g., PGE₂) using an ELISA kit or by monitoring the peroxidase activity of COX using a colorimetric substrate.
-
Calculation of Inhibition: The percentage of COX inhibition by the test compound is calculated by comparing the enzyme activity in the presence of the compound to the activity of the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of the enzyme activity) is then determined.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Cancer
Several studies suggest that 1,3,4-oxadiazole derivatives may exert their anticancer effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][17][21] Aberrant activation of NF-κB is implicated in the development and progression of various cancers by promoting cell proliferation, survival, and inflammation.[21]
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Workflow: MTT Assay for Anticancer Activity
The following diagram illustrates the typical workflow for assessing the anticancer activity of a compound using the MTT assay.
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Conclusion
The available data suggests that this compound and its derivatives, along with other thiophene-containing heterocycles, represent a promising area for the development of new therapeutic agents. Thiophene-substituted oxadiazoles, thiadiazoles, and triazoles have demonstrated notable antimicrobial, antifungal, anticancer, and anti-inflammatory activities in various in vitro studies. However, a direct and comprehensive comparison of the biological profile of this compound with other heterocycles is hampered by the limited availability of quantitative data for this specific compound across all activity types. Further research is warranted to fully elucidate its therapeutic potential and to conduct head-to-head comparative studies with other promising heterocyclic compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. COX inhibition assay [bio-protocol.org]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Bioassays for Thiophene-Oxadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies and bioassay results for thiophene-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. Ensuring the reproducibility of both the chemical synthesis and the biological evaluation of these compounds is paramount for advancing drug discovery efforts. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to aid researchers in this field.
Comparison of Synthesis Methods for Thiophene-Oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from thiophene precursors is a cornerstone of research in this area. The reproducibility of these synthetic routes, often measured by chemical yield and purity of the final product, can be influenced by various factors including the choice of reagents, reaction conditions, and purification methods. Below is a comparative summary of different synthetic approaches.
Table 1: Comparison of Synthetic Yields for Thiophene-Oxadiazole Derivatives
| Starting Material (Thiophene-based) | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophene-2-carbohydrazide | Phenyl isothiocyanate, then TBTU, DIEA, DMF, 50°C | N-Phenyl-5-(thiophene-2-yl)-1,3,4-oxadiazol-2-amine | 87% | [1] |
| 3-Chloro-1-benzothiophene-2-carbonyl chloride | Hydrazine hydrate, then formic acid, then P₂O₅, xylene, reflux | 2-(3-Chloro-1-benzothien-2-yl)-1,3,4-oxadiazole | 53% | [2] |
| Thiophene-2-carbohydrazide | Phenyl isothiocyanate, then HgO, ethanol, reflux | 2-Anilino-5-(thiophen-2-yl)-1,3,4-oxadiazole | Moderate | [3] |
| Thiophene-2-carbohydrazide | Carbon disulfide, KOH | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | 65-88% | [4] |
| Acylhydrazones from thiophene aldehydes | Chloramine-T, microwave irradiation | 5-substituted-1,3,4-oxadiazoles | Good to excellent | [5] |
Challenges in Reproducibility of Synthesis:
The synthesis of heterocyclic compounds, such as thiophene-oxadiazoles, can present reproducibility challenges. Multi-step syntheses are particularly susceptible to variations in yield and purity at each step, which can accumulate and impact the final product.[6][7] Factors that can influence the reproducibility of these syntheses include:
-
Purity of Starting Materials: The presence of impurities in the initial thiophene derivatives or reagents can lead to side reactions and lower yields.
-
Reaction Conditions: Strict control over temperature, reaction time, and atmospheric moisture is crucial. For instance, dehydrative cyclization steps are often sensitive to water content.
-
Choice of Cyclizing Agent: Different reagents used for the cyclization of hydrazide intermediates to form the oxadiazole ring can result in varying yields and by-product formation.[3][8]
-
Purification Methods: The method of purification (e.g., recrystallization, column chromatography) can significantly affect the final purity and isolated yield of the product.
Reproducibility of Anticancer Bioassays
The in vitro evaluation of the anticancer activity of thiophene-oxadiazole derivatives is commonly performed using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays to quantify the potency of a compound. However, the reproducibility of IC50 values can be influenced by a multitude of factors.
Table 2: Comparison of Anticancer Activity (IC50) of Thiophene-Oxadiazole Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Assay Method | Reference |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | 5.3 (against Caco-2) | Not specified | [9] |
| Thiophene-oxadiazole derivative 39 | 0.19 ± 0.05 | Not specified | |
| Thiophene-based oxadiazole derivative 32 | 1.09 | Not specified |
Factors Affecting Reproducibility of Bioassays:
Inter-laboratory and even intra-laboratory variability in IC50 values is a well-documented challenge in cancer drug screening.[3][10][11][12][13] Key factors that can affect the reproducibility of in vitro anticancer assays include:
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time and passages can alter their sensitivity to drugs.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout.
-
Assay Protocol Variations: Differences in incubation times, reagent concentrations (e.g., MTT, DMSO), and the specific instrumentation used can lead to disparate results.
-
Compound Solubility and Stability: Poor solubility of test compounds in culture media can lead to inaccurate dosing and variability.
-
Biological and Technical Replicates: Insufficient replication can lead to statistically insignificant and unreliable data.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of research findings.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones
This protocol is a generalized representation of a common method for synthesizing 1,3,4-oxadiazole derivatives.
-
Formation of Acylhydrazone: A solution of a thiophene-based aldehyde (1 mmol) in a suitable solvent (e.g., ethanol) is treated with an appropriate acylhydrazide (1 mmol). The mixture is stirred at room temperature or heated under reflux for a specified time until the reaction is complete (monitored by TLC). The resulting acylhydrazone can be isolated by filtration or used directly in the next step.
-
Oxidative Cyclization: The acylhydrazone (1 mmol) is dissolved in a suitable solvent (e.g., acetic acid, DMF). An oxidizing agent (e.g., chloramine-T, iodine, or potassium permanganate) is added portion-wise to the solution. The reaction mixture is stirred at room temperature or heated for a period ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiophene-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium and added to the wells in triplicate, with a final volume of 200 µL per well. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the synthesis and biological evaluation of thiophene-oxadiazoles, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for thiophene-oxadiazoles.
Caption: Experimental workflow for the MTT assay.
Some thiophene-oxadiazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways.[1][14][15][16] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Enhancing reproducibility in cancer drug screening: how do we move forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. First inter-laboratory comparison exercise for the determination of anticancer drugs in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Performance Benchmark: Novel 1,2,4-Oxadiazole Inhibitors vs. Vorinostat for HDAC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Oxadiazole-Based HDAC1 Inhibitors Against the Established Benchmark, Vorinostat.
This guide provides a comparative analysis of the inhibitory performance of a novel class of 1,2,4-oxadiazole hydroxamate-based compounds against the well-established histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). The focus of this comparison is their activity against HDAC1, a key enzyme implicated in cancer and other diseases. The data presented is compiled from recent studies to offer a clear perspective on the potential of these novel inhibitors in drug discovery and development.
Data Presentation: Inhibitory Activity against HDAC1
The following table summarizes the in vitro inhibitory potency (IC50) of a promising novel 1,2,4-oxadiazole derivative and the benchmark inhibitor, Vorinostat, against human recombinant HDAC1.
| Compound | Target | Inhibitor Class | IC50 (nM) | Reference Compound |
| Compound 21 | HDAC1 | Novel 1,2,4-Oxadiazole Hydroxamate | 1.8 | No |
| Vorinostat (SAHA) | HDAC1 | Pan-HDAC Inhibitor (Benchmark) | ~10-15 | Yes |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the HDAC1 enzyme by 50%. A lower IC50 value indicates greater potency.
Analysis: The novel 1,2,4-oxadiazole derivative, Compound 21, demonstrates significantly higher potency against HDAC1, with an IC50 value of 1.8 nM.[1] This is approximately 5 to 8 times more potent than the established benchmark inhibitor, Vorinostat, which has a reported IC50 of around 10-15 nM for HDAC1.[1][2][3]
Experimental Protocols
The determination of IC50 values for HDAC1 inhibition is typically performed using a fluorogenic assay. This method measures the enzymatic activity of HDAC1 on a synthetic substrate, and the reduction in activity in the presence of an inhibitor.
Fluorogenic HDAC1 Inhibition Assay Protocol
This protocol is a generalized procedure based on common methodologies for assessing HDAC1 inhibition.[4][5][6]
I. Materials and Reagents:
-
Human recombinant HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Test compounds (novel oxadiazole inhibitors and Vorinostat) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer.
-
Dilute the human recombinant HDAC1 enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of diluted HDAC1, and 10 µl of the test compound dilution.[4]
-
100% Initial Activity Wells (Positive Control): Add 140 µl of Assay Buffer, 10 µl of diluted HDAC1, and 10 µl of the solvent (DMSO).[4]
-
Background Wells (Negative Control): Add 150 µl of Assay Buffer and 10 µl of the solvent.[4]
-
-
Enzymatic Reaction:
-
Development and Signal Reading:
-
Stop the enzymatic reaction by adding 40-50 µl of the HDAC Developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product, and an HDAC inhibitor to halt the reaction.[4][6]
-
Incubate the plate at room temperature for 15 minutes, protected from light.[4][5]
-
Measure the fluorescence using a microplate reader with excitation wavelengths of 340-360 nm and emission wavelengths of 440-465 nm.[4]
-
III. Data Analysis:
-
Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the fluorogenic HDAC1 inhibition assay.
Mechanism of HDAC Inhibition
Caption: Mechanism of HDAC1 inhibition by oxadiazole compounds.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and understanding its biological activity. This guide provides a comparative analysis of analytical techniques for confirming the structure of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, with a primary focus on the definitive method of X-ray crystallography.
While a direct crystal structure for this compound is not publicly available, extensive crystallographic data from closely related derivatives, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, provide critical insights into its expected molecular geometry.[1][2][3] This guide will leverage this data alongside other spectroscopic methods to build a comprehensive understanding of the target molecule's structure and offer a framework for its empirical confirmation.
Spectroscopic and Crystallographic Data Comparison
The structural elucidation of this compound and its analogs relies on a combination of techniques. While methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides definitive and high-resolution structural data. | Requires a single, high-quality crystal; may not represent the solution-state conformation.[4] |
| Nuclear Magnetic Resonance (NMR) | Information about the chemical environment and connectivity of atoms (¹H, ¹³C). | Provides data on the molecule's structure in solution, which can be more biologically relevant.[5] | Does not provide a direct 3D structure; interpretation can be complex for larger molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=N, C-O, S-H). | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | High sensitivity and provides accurate molecular weight. | Does not provide direct structural information about the arrangement of atoms. |
Inferred Crystallographic Data of this compound
Based on the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, we can anticipate key structural features for our target molecule. The 1,3,4-oxadiazole ring is expected to be nearly planar. The dihedral angle between the oxadiazole and thiophene rings will be a critical parameter, influencing the overall molecular conformation.
Detailed crystallographic data for the related compound can be found in the cited literature for a more in-depth comparison.[1][2][3]
Experimental Protocols
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[6][7]
-
Esterification: Thiophene-2-carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent to form thiophene-2-carbohydrazide.
-
Cyclization: The hydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield the potassium salt of the desired this compound. Acidification of the salt precipitates the final product.
X-ray Crystallography Workflow
The definitive structural confirmation is achieved through single-crystal X-ray diffraction.
Caption: Workflow for X-ray Crystallographic Structure Determination.
Comparison with Alternative Structure Elucidation Techniques
While X-ray crystallography is the gold standard, other techniques provide complementary information and are sometimes more suitable depending on the sample's nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide characteristic signals for the protons and carbons of the thiophene and oxadiazole rings.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for determining the structure of large biomolecular complexes.[8] While not typically used for small molecules like the one , it is a critical tool in structural biology for molecules that are difficult to crystallize.[5][8]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the molecular weight and can offer clues about the molecule's structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.
Caption: Complementary Analytical Techniques for Structural Elucidation.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
- 4. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. asianpubs.org [asianpubs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxadiazole-Thiol and Oxadiazole-Thione Tautomers in Molecular Docking Studies
A detailed examination of the binding affinities and interaction patterns of the two tautomeric forms of 2-mercapto-1,3,4-oxadiazoles reveals nuances in their potential as therapeutic agents. While direct comparative docking studies are limited, analysis of individual docking reports for each tautomer against various biological targets provides valuable insights for researchers, scientists, and drug development professionals.
The thione-thiol tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols presents a critical consideration in drug design, as the two forms exhibit different structural and electronic properties that can significantly influence their interaction with biological macromolecules. Generally, the thione form is considered to be the more stable tautomer in the gas phase. This guide provides a comparative overview of the available molecular docking data for both the thione and S-substituted thiol (thioether) derivatives, which serve as a proxy for the thiol tautomer, to aid in the rational design of novel oxadiazole-based therapeutic agents.
Quantitative Docking Data: A Comparative Overview
Direct comparison of binding energies across different studies is challenging due to variations in target proteins, docking software, and computational parameters. However, compiling the available data provides a useful reference for the potential binding affinities of each tautomeric form.
Table 1: Molecular Docking Data for 1,3,4-Oxadiazole-2-thione Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][2][3]oxadiazole-2-thione derivatives | Tubulin | - | |
| Substituted 1,3,4-oxadiazole-2-(3H)-thione | NUDT5 (5NQR) | -52.71 (dock score) |
Table 2: Molecular Docking Data for S-Substituted 1,3,4-Oxadiazole-2-thiol (Thioether) Derivatives
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
| 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one | Not Specified | - | [4] |
| N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Not Specified | - | [4] |
| 2-(Benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Not Specified | - | [4] |
Note: The available literature did not consistently provide comparable binding energy values (e.g., kcal/mol) for all docked compounds. Some studies reported unitless dock scores or did not specify the energy units.
Experimental Protocols in Molecular Docking
The methodologies employed in the cited molecular docking studies, while varying in specific parameters, generally follow a standardized workflow.
A. Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the oxadiazole-thiol and oxadiazole-thione tautomers are sketched using chemical drawing software (e.g., ChemDraw) and then optimized using computational chemistry tools. This process involves energy minimization to obtain a stable conformation with the lowest possible energy. The optimized structures are saved in a suitable format (e.g., .pdb or .mol2) for docking.
-
Protein Preparation : The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure.
B. Molecular Docking Simulation
-
Grid Generation : A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will search for favorable binding poses of the ligand.
-
Docking Execution : Molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or PyRx.[5] The software systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose using a scoring function.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the binding mode.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Tautomeric equilibrium between the 1,3,4-oxadiazole-2-thione and 1,3,4-oxadiazole-2-thiol forms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose Down the Drain or in General Waste. This compound is classified as a hazardous chemical and requires specialized disposal procedures. Improper disposal can lead to environmental contamination and potential harm to human health.
This guide provides comprehensive procedures for the safe handling and disposal of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in a laboratory setting, designed for researchers, scientists, and professionals in drug development.
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek immediate medical attention.[1][2]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that are contaminated with the compound should be disposed of as solid hazardous waste.[4]
2. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, environmentally hazardous).[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4][6] Ensure the storage area is cool, dry, and well-ventilated.[3]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[7][8]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed.[7][8]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.[7][9]
-
Never attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and validated laboratory procedure.[10]
III. Quantitative Data Summary
Precise quantitative data for this compound is not available. The following table summarizes data for a structurally similar compound, Thiophenol, to provide an indication of potential hazards.
| Parameter | Value (for Thiophenol) | Source |
| Acute Oral Toxicity | Category 2 | [3] |
| Acute Dermal Toxicity | Category 2 | [3] |
| Acute Inhalation Toxicity | Category 1 (Vapors) | [3] |
| Skin Corrosion/Irritation | Category 2 | [3] |
| Serious Eye Damage/Irritation | Category 2A | [3] |
Note: This data is for a related compound and should be used for guidance only. Always handle unknown compounds with a high degree of caution.
IV. Experimental Workflow and Diagrams
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Disposal decision workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of its constituent functional groups: a thiophene ring, a 1,3,4-oxadiazole ring, and a thiol group. Similar molecules exhibit hazards including skin irritation, serious eye damage, and respiratory irritation, and may be harmful if swallowed.[1][2] The thiol group also presents a significant stench hazard.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The required PPE is categorized by the operational level in the table below.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile or neoprene gloves, long pants, and closed-toe shoes.[5][6] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a flame-resistant lab coat, double-gloving (nitrile or neoprene).[5][6] | When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5] | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Handling
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and mitigate risks.
Preparation:
-
Fume Hood: All work must be conducted within a certified chemical fume hood to minimize inhalation exposure to the compound and its potent odor.[2][5]
-
Ventilation Check: Ensure the fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
Odor Control: Prepare a bleach solution or another suitable oxidizing agent to decontaminate glassware and surfaces that come into contact with the thiol.[7][8]
Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the creation of dust.
-
Inert Atmosphere: For reactions sensitive to oxidation, consider handling the thiol under an inert atmosphere (e.g., argon or nitrogen), as thiols can be prone to oxidation.[8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[9]
-
Spark Prevention: Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[5]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the thiol using a bleach solution.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, labeled, and sealed hazardous waste container.[5] Malodorous disposable items should be placed in a zip-lock bag before being put into the main waste container.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
Glassware Decontamination:
-
Initial Rinse: Rinse glassware with a suitable solvent to remove the bulk of the compound. Collect this rinse as liquid waste.
-
Oxidation: Rinse and/or submerge glassware in a bleach solution within the fume hood to oxidize residual thiol.[7] A soaking time of 24 hours may be necessary for complete oxidation.[7]
-
Final Cleaning: After decontamination, wash the glassware with soap and water.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. reddit.com [reddit.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
